5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide
Description
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Properties
IUPAC Name |
5-bromo-1,3-dimethylpyrazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c1-4-3-5(6)8(2)7-4;/h3H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYIXMGVPCLVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Br)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5-Bromo-1,3-dimethyl-1H-pyrazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and synthetic organic chemistry. Its pyrazole core, substituted with a reactive bromine atom and two methyl groups, offers a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The hydrobromide salt form often enhances the compound's stability and handling characteristics compared to the free base. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, its synthesis, reactivity, and potential applications, with a focus on providing practical insights for laboratory use.
Chemical Identity and Physical Properties
A solid understanding of a compound's fundamental properties is crucial for its effective use in research and development. This section outlines the key identifiers and physical characteristics of this compound and its corresponding free base.
Core Compound Identification
| Identifier | This compound | 5-Bromo-1,3-dimethyl-1H-pyrazole (Free Base) |
| CAS Number | 1630907-03-7[1] | 5744-70-7[2] |
| Molecular Formula | C₅H₈Br₂N₂[1] | C₅H₇BrN₂ |
| Molecular Weight | 255.94 g/mol [1] | 175.03 g/mol [2] |
| Canonical SMILES | CN1N=C(C)C=C1Br.Br[1] | CN1N=C(C)C=C1Br |
Diagram: Logical Relationship of Core Compound and its Hydrobromide Salt
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-1,3-dimethyl-1H-pyrazole Hydrobromide
Executive Summary
5-Bromo-1,3-dimethyl-1H-pyrazole and its hydrobromide salt are valuable heterocyclic building blocks in medicinal chemistry and materials science. Their utility stems from the pyrazole core, a scaffold present in numerous pharmacologically active compounds, and the bromine atom, which serves as a versatile handle for further functionalization via cross-coupling reactions. However, the synthesis of the 5-bromo isomer is not trivial. The inherent electronic properties of the pyrazole ring favor electrophilic substitution at the C4 position, making the regioselective synthesis of the C5-bromo analogue a significant chemical challenge. This guide provides a comprehensive overview of a robust synthetic strategy, detailing the underlying reaction mechanisms, a step-by-step experimental protocol, and critical safety considerations.
Section 1: The Chemistry of Pyrazole Bromination: A Question of Regioselectivity
Electronic Landscape of the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. From a reactivity standpoint, it is an electron-rich system, susceptible to electrophilic aromatic substitution. Molecular orbital calculations and experimental evidence have consistently shown that the C4 position is the most electron-rich and sterically accessible site.[1][2] Consequently, electrophilic attack, such as bromination with molecular bromine (Br₂) or N-Bromosuccinimide (NBS), preferentially occurs at this position to yield 4-bromopyrazole derivatives.[1][3] Direct bromination of 1,3-dimethylpyrazole would overwhelmingly yield the 4-bromo isomer.
Overcoming the Regiochemical Challenge
To achieve the desired 5-bromo substitution pattern, a direct electrophilic attack on the pre-formed 1,3-dimethylpyrazole substrate is inefficient. A more strategic approach is required, one that installs the bromine atom at the desired position before or during the formation of the final N-methylated pyrazole ring. The strategy detailed herein involves the bromination of a suitable pyrazole precursor followed by a regioselective N-methylation.
Section 2: A Viable Synthetic Strategy
The proposed synthesis circumvents the regioselectivity issue by employing a multi-step sequence starting from 3-methyl-1H-pyrazole. This approach allows for the controlled installation of the bromine atom at the C5 position, followed by methylation of the N1 nitrogen.
Reaction Mechanism
The overall transformation involves two key steps:
-
Electrophilic Bromination of 3-Methyl-1H-pyrazole: In this step, 3-methyl-1H-pyrazole is treated with a brominating agent. The C5 position is activated towards electrophilic attack, leading to the formation of 5-bromo-3-methyl-1H-pyrazole.
-
N-Methylation: The resulting 5-bromo-3-methyl-1H-pyrazole is then alkylated using a methylating agent (e.g., dimethyl sulfate or methyl iodide) under basic conditions. The methylation occurs at the N1 position to yield the target free base, 5-bromo-1,3-dimethyl-1H-pyrazole.
-
Hydrobromide Salt Formation: The final product is obtained by treating the free base with hydrobromic acid, which protonates one of the pyrazole nitrogens to form the stable hydrobromide salt.
Caption: Proposed synthetic pathway for 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide.
Section 3: Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.
Materials and Equipment
-
Reagents: 3-Methyl-1H-pyrazole, N-Bromosuccinimide (NBS), Acetonitrile (ACN), Sodium hydroxide (NaOH), Dimethyl sulfate ((CH₃)₂SO₄), Dichloromethane (DCM), Hydrobromic acid (HBr, 48% aq.), Magnesium sulfate (MgSO₄), Celite.
-
Equipment: Round-bottom flasks, magnetic stirrer hotplate, reflux condenser, dropping funnel, ice bath, Buchner funnel, rotary evaporator, standard laboratory glassware.
Step-by-Step Synthesis
Caption: Experimental workflow for the multi-step synthesis.
Step A: Synthesis of 5-Bromo-3-methyl-1H-pyrazole
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-methyl-1H-pyrazole in anhydrous acetonitrile.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions over 30 minutes, ensuring the internal temperature remains below 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional hour, then allow it to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product into dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step B: Synthesis of 5-Bromo-1,3-dimethyl-1H-pyrazole
-
Dissolve the crude 5-bromo-3-methyl-1H-pyrazole from the previous step in DCM.
-
Add an aqueous solution of sodium hydroxide (2.0 equivalents).
-
Cool the biphasic mixture to 0°C in an ice bath.
-
With vigorous stirring, add dimethyl sulfate (1.2 equivalents) dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude free base.
Step C: Formation of this compound
-
Dissolve the crude 5-bromo-1,3-dimethyl-1H-pyrazole in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Cool the solution in an ice bath and add 48% aqueous hydrobromic acid (1.1 equivalents) dropwise with stirring.
-
A precipitate should form. Continue stirring in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Section 4: Data & Characterization
Stoichiometry and Reaction Parameters
| Parameter | Reagent | Molar Eq. | MW ( g/mol ) | Notes |
| Step A | 3-Methyl-1H-pyrazole | 1.0 | 82.10 | Starting Material |
| N-Bromosuccinimide (NBS) | 1.05 | 177.98 | Brominating Agent | |
| Solvent | - | - | Acetonitrile | |
| Step B | 5-Bromo-3-methyl-1H-pyrazole | 1.0 | 161.00 | Crude from Step A |
| Dimethyl Sulfate | 1.2 | 126.13 | Caution: Highly Toxic | |
| Sodium Hydroxide | 2.0 | 40.00 | Base | |
| Solvent | - | - | Dichloromethane / Water | |
| Step C | 5-Bromo-1,3-dimethyl-1H-pyrazole | 1.0 | 175.03[4] | Crude from Step B |
| Hydrobromic Acid (48%) | 1.1 | 80.91 | For salt formation | |
| Final Product | 5-Bromo-1,3-dimethyl-1H-pyrazole HBr | - | 255.94 [5] | Expected Yield: 60-75% over 3 steps |
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: The spectrum should show distinct singlets for the two methyl groups (N-CH₃ and C-CH₃) and a singlet for the C4 proton on the pyrazole ring. The integration should correspond to a 3:3:1 ratio.
-
¹³C NMR: The spectrum will show characteristic peaks for the two methyl carbons, the three pyrazole ring carbons (C3, C4, C5), with the C5 carbon signal being significantly affected by the attached bromine atom.
-
Mass Spectrometry (MS): The mass spectrum of the free base (C₅H₇BrN₂) should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br). The molecular ion peak [M]+ should be observed at m/z ≈ 174 and 176.
-
Infrared (IR) Spectroscopy: The spectrum will show characteristic C-H, C=N, and C=C stretching frequencies associated with the dimethylpyrazole ring structure.
Section 5: Critical Safety and Handling Protocols
Hazard Analysis
-
Bromine-Containing Reagents (e.g., NBS, HBr): These are corrosive and toxic. N-Bromosuccinimide is a lachrymator and irritant. Hydrobromic acid is a strong, corrosive acid that can cause severe burns.[6][7]
-
Dimethyl Sulfate: This is an extremely hazardous substance. It is highly toxic, carcinogenic, and can be absorbed through the skin. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
Solvents: Dichloromethane is a suspected carcinogen. Acetonitrile is flammable and toxic.
Risk Mitigation and Best Practices
-
Engineering Controls: All steps of this synthesis must be conducted inside a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene) at all times.[7][8]
-
Waste Disposal: All chemical waste, especially that containing dimethyl sulfate, must be segregated and disposed of according to institutional hazardous waste guidelines.
-
Spill Response: In case of a spill, evacuate the area and follow established emergency procedures. Have appropriate spill kits available. For bromine-containing compounds, a solution of sodium thiosulfate should be readily available for neutralization.[7]
-
Exposure: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[8][9] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.
Conclusion
The synthesis of this compound presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of electrophilic substitution. The strategy outlined in this guide, which involves a multi-step sequence of bromination followed by N-alkylation, provides a reliable and logical pathway to the desired isomer. By understanding the underlying mechanistic principles and adhering strictly to the detailed experimental and safety protocols, researchers can confidently produce this valuable synthetic intermediate for applications in drug discovery and beyond.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 3. scielo.org.mx [scielo.org.mx]
- 4. 5-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 21724031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Bromine handling and safety | DOCX [slideshare.net]
- 7. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. Bromine | Chemical Emergencies | CDC [cdc.gov]
Spectroscopic data for 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-1,3-dimethyl-1H-pyrazole Hydrobromide
Authored by a Senior Application Scientist
The structural integrity and purity of such compounds are paramount in scientific research. The following sections detail the theoretical underpinnings and practical methodologies for acquiring and interpreting the spectroscopic data of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide critical information about its proton and carbon framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule. The presence of the hydrobromide salt will likely lead to a downfield shift of the signals compared to the free base due to the influence of the protonated pyrazole ring.
Expected Chemical Shifts and Multiplicities:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N-CH₃ (Position 1) | ~3.8 - 4.0 | Singlet (s) | 3H | The methyl group attached to the nitrogen atom is expected to be deshielded. |
| C-CH₃ (Position 3) | ~2.3 - 2.5 | Singlet (s) | 3H | The methyl group at position 3 of the pyrazole ring. |
| C-H (Position 4) | ~6.5 - 6.7 | Singlet (s) | 1H | The lone proton on the pyrazole ring at position 4. |
| N-H (Hydrobromide) | Variable (Broad) | Broad Singlet (br s) | 1H | The acidic proton of the hydrobromide salt, its chemical shift is concentration and solvent dependent. |
Note: Predicted chemical shifts are relative to a standard internal reference like tetramethylsilane (TMS) and may vary based on the solvent used.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol ensures the acquisition of high-quality, reproducible ¹H NMR spectra.[1]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good choice for hydrobromide salts.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 0-12 ppm.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR spectroscopic analysis.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. Based on the structure, five distinct carbon signals are expected.
Expected Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C5 | ~95 - 105 | Carbon bearing the bromine atom, significantly shielded by the halogen. |
| C4 | ~110 - 115 | The CH carbon of the pyrazole ring. |
| C3 | ~145 - 150 | Carbon attached to the methyl group. |
| N-CH₃ | ~35 - 40 | Methyl carbon attached to the nitrogen. |
| C-CH₃ | ~12 - 15 | Methyl carbon attached to the pyrazole ring. |
Note: A ¹³C NMR spectrum for the free base, 5-Bromo-1,3-dimethyl-1H-pyrazole, is mentioned in its PubChem entry, supporting the prediction of five distinct carbon environments.[2]
Experimental Protocol for ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required.
-
Instrument Parameters (100 MHz for a 400 MHz ¹H spectrometer):
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically needed.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): 0-200 ppm.
-
-
Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and calibration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, C-N, and N-H bonds. The C-Br stretch is also expected but may be in the far-IR region and difficult to observe on standard instruments.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Bond | Vibration Type |
| ~3100 - 3000 | C-H (aromatic) | Stretching |
| ~2950 - 2850 | C-H (methyl) | Stretching |
| ~2700 - 2400 | N-H⁺ | Stretching (broad, characteristic of amine salts) |
| ~1600 - 1500 | C=N, C=C | Ring Stretching[3] |
| ~1450 - 1350 | C-H | Bending |
| ~1250 - 1150 | C-N | Stretching[3] |
| Below 600 | C-Br | Stretching |
The broad N-H⁺ stretching band is a key indicator of the hydrobromide salt formation.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Workflow for FT-IR Analysis
Caption: Workflow for FT-IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
Predicted Mass Spectrum
For this compound, the mass spectrum is expected to show the molecular ion of the free base, 5-Bromo-1,3-dimethyl-1H-pyrazole, as the hydrobromide salt will likely dissociate in the ion source. A key feature will be the isotopic pattern of bromine.
Expected Molecular Ion and Fragmentation:
-
Molecular Ion (M⁺): The free base has a molecular formula of C₅H₇BrN₂. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of 2 Da. Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z values corresponding to [C₅H₇⁷⁹BrN₂]⁺ and [C₅H₇⁸¹BrN₂]⁺.
-
Isotopic Pattern: The presence of one bromine atom will result in an M⁺ and M+2 peak of roughly 1:1 intensity ratio.[4]
-
Fragmentation: The fragmentation of pyrazoles is complex but often involves the loss of small molecules like HCN or cleavage of substituent groups.[5] Possible fragmentation pathways for the molecular ion could include the loss of a bromine radical (Br•) or a methyl radical (CH₃•).
Predicted m/z values:
| m/z | Ion | Notes |
| 174/176 | [C₅H₇BrN₂]⁺ | Molecular ion peak (M⁺), showing the characteristic 1:1 isotopic pattern for one bromine atom. |
| 95 | [M - Br]⁺ | Loss of a bromine radical. |
| 159/161 | [M - CH₃]⁺ | Loss of a methyl radical. |
Experimental Protocol for Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique suitable for polar and ionic compounds.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Instrument Parameters:
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.
-
Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas: Nitrogen.
-
Workflow for Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry analysis.
Summary of Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | Four signals: two singlets for the methyl groups, one singlet for the pyrazole ring proton, and a broad singlet for the N-H⁺ proton. |
| ¹³C NMR | Five signals corresponding to the five distinct carbon environments in the molecule. |
| IR | Characteristic broad N-H⁺ stretch (~2700-2400 cm⁻¹), C=N/C=C ring stretches (~1600-1500 cm⁻¹), and C-N stretch (~1250-1150 cm⁻¹). |
| MS | Molecular ion peak for the free base at m/z 174/176 with a ~1:1 intensity ratio, confirming the presence of one bromine atom. |
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework and standardized protocols to aid researchers in the structural elucidation and purity assessment of this compound. The predicted data, based on sound chemical principles and literature precedents for similar pyrazole derivatives, serves as a valuable reference for interpreting experimental results.
References
Purity and characterization of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide
An In-Depth Technical Guide to the Purity and Characterization of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide
Abstract
This technical guide provides a comprehensive framework for establishing the purity, identity, and characterization of this compound, a key building block in modern drug discovery and development. Moving beyond rote procedural lists, this document elucidates the scientific rationale behind methodological choices, from synthesis and purification to multifaceted analytical characterization. It is designed to equip researchers, process chemists, and quality control scientists with the field-proven insights necessary to ensure the compound meets the stringent quality attributes required for pharmaceutical applications. The guide integrates detailed experimental protocols, data interpretation strategies, and robust safety guidelines, grounded in authoritative references.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the anti-inflammatory agent Celecoxib and the appetite suppressant Rimonabant.[1] The specific substitution pattern of this compound offers medicinal chemists a versatile handle for further functionalization, making it a valuable intermediate in the synthesis of novel therapeutic agents.[2]
However, its utility is contingent upon a rigorous understanding and control of its purity profile. Potential impurities, such as regioisomers or residual starting materials from synthesis, can have profound and often unpredictable impacts on downstream reactions and the pharmacological profile of the final active pharmaceutical ingredient (API).[3] This guide, therefore, establishes a self-validating system of protocols to ensure the identity and purity of this critical intermediate.
Synthesis and Purification Strategy: From Crude Material to High-Purity Salt
The most common impurities in pyrazole synthesis often include regioisomers (e.g., 3-Bromo-1,5-dimethyl-1H-pyrazole) and byproducts from side reactions.[3] A robust purification strategy is therefore not merely a recommendation but a necessity. The conversion of the freebase pyrazole into its hydrobromide salt is a highly effective purification technique, as it leverages differences in solubility and crystal lattice energy between the desired product and its impurities.[4][5]
Purification via Recrystallization of the Hydrobromide Salt
The rationale for this method is twofold: the protonated pyrazole salt exhibits significantly different solubility characteristics than the neutral freebase and many non-basic organic impurities. Secondly, the highly ordered process of crystallization inherently excludes molecules that do not fit into the growing crystal lattice, thus efficiently removing impurities.[6][7]
Experimental Protocol: Recrystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. This solvent is chosen for its ability to readily dissolve the polar salt at elevated temperatures.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.
-
Induce Crystallization: To the hot, clear solution, add warm water (the anti-solvent) dropwise until the solution becomes faintly turbid, indicating it is saturated. Water is an effective anti-solvent as it is miscible with ethanol but has poor solubility for the target salt.[6]
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical to promote the formation of large, well-defined crystals and minimize the trapping of impurities.[6]
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
The overall workflow from crude product to a fully characterized, high-purity compound is a systematic process designed to ensure quality at each stage.
Caption: High-level workflow for purification and characterization.
Comprehensive Analytical Characterization
No single analytical technique is sufficient to confirm both the identity and purity of a compound. A multi-pronged, orthogonal approach is required, where each method provides a unique and complementary piece of the structural puzzle.
Caption: Orthogonal analytical techniques for full characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number and electronic environment of protons, while ¹³C NMR maps the carbon skeleton.[8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals and reference the spectra (e.g., to the residual solvent peak).
Expected Spectroscopic Data:
| Analysis | Expected Chemical Shift (δ ppm) | Signal Pattern | Assignment |
| ¹H NMR | ~ 6.5 | Singlet | C4-H (pyrazole ring proton) |
| ~ 3.8 | Singlet | N-CH₃ (methyl on N1) | |
| ~ 2.2 | Singlet | C-CH₃ (methyl on C3) | |
| ¹³C NMR | ~ 150 | - | C3 (carbon bearing methyl) |
| ~ 140 | - | C5 (carbon bearing bromine) | |
| ~ 105 | - | C4 (carbon bearing proton) | |
| ~ 36 | - | N-CH₃ | |
| ~ 13 | - | C-CH₃ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The presence of the hydrobromide salt may cause slight shifts compared to the freebase.
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.[1]
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Data Interpretation: Identify the molecular ion peak [M+H]⁺ corresponding to the freebase. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for the molecular ion and any bromine-containing fragments.[1]
Expected Mass Data:
| Parameter | Value | Interpretation |
| Molecular Formula | C₅H₇BrN₂ (Freebase) | - |
| Molecular Weight | 174.00/176.00 g/mol | Isotopic masses for ⁷⁹Br/⁸¹Br |
| Expected [M+H]⁺ | m/z 175.01 / 177.01 | Protonated parent ion of the freebase |
| Key Fragments | Loss of HCN, N₂ | Characteristic of pyrazole ring fragmentation[1] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[8]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk, or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.
Expected FT-IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| ~3100-3000 | C-H Stretch | Aromatic/Heteroaromatic C-H |
| ~2950-2850 | C-H Stretch | Aliphatic C-H (methyl groups) |
| ~1600-1450 | C=N, C=C Stretch | Pyrazole ring vibrations |
| ~1450-1350 | C-H Bend | Methyl group bending |
| < 800 | C-Br Stretch | Carbon-Bromine bond |
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for determining the purity of pharmaceutical compounds. It separates the target compound from any impurities, allowing for precise quantification.[9]
Experimental Protocol: HPLC Purity Analysis
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Accurately prepare a solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and run the analysis according to the specified method parameters.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Representative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid; B: Acetonitrile with 0.1% Trifluoroacetic Acid |
| Gradient | e.g., 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Acceptance Criteria: A purity of ≥98% is typically required for intermediates in drug development.
Safety and Handling
Proper handling of halogenated organic compounds is essential. While specific toxicological data for this compound is limited, data from related brominated pyrazoles should be used to inform safety procedures.[10][11][12]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10][13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[12][13]
-
Storage: Store in a cool, dry place in a tightly sealed container, protected from light and moisture.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[11]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[11]
-
Ingestion: Rinse mouth with water and seek medical attention.[12]
-
Conclusion
The quality of this compound is paramount to its successful application in research and drug development. The integrated approach of purification by salt crystallization followed by a suite of orthogonal analytical techniques—NMR, MS, FT-IR, and HPLC—provides a robust and self-validating system for its characterization. By adhering to the principles and protocols outlined in this guide, scientists can confidently establish the purity and structural integrity of this valuable chemical intermediate, ensuring the reliability and reproducibility of their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separations | Special Issue : Applications of Chromatography in Pharmaceutical Analysis and Forensic Toxicology [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. capotchem.cn [capotchem.cn]
- 13. echemi.com [echemi.com]
An In-depth Technical Guide to the Solubility of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this compound in various organic solvents. While specific quantitative solubility data for this compound is not extensively published, this guide offers a scientifically grounded framework for predicting and experimentally determining its solubility profile.
Introduction to this compound
This compound is a heterocyclic organic compound. The structure consists of a pyrazole ring, which is a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a bromine atom and two methyl groups. The presence of the hydrobromide salt significantly influences its physical and chemical properties, particularly its solubility. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Understanding the solubility of this compound is a critical first step in its formulation for preclinical and clinical studies.
Theoretical Framework for Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2][3] this compound is an organic salt, and its solubility is dictated by a balance between the organic pyrazole core and the ionic hydrobromide salt.
The hydrobromide portion of the molecule introduces a significant ionic character, making the compound more polar than its freebase counterpart. This suggests a higher affinity for polar solvents. The organic pyrazole ring, with its bromo and dimethyl substituents, contributes to its lipophilicity, allowing for some solubility in less polar organic solvents.
Based on these principles, a qualitative prediction of the solubility of this compound in a range of common organic solvents is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | High | These solvents have high dielectric constants and can engage in hydrogen bonding, effectively solvating both the bromide anion and the protonated pyrazole cation. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High to Medium | These solvents have high polarity and can solvate the cation, but lack the ability to hydrogen bond with the anion as effectively as protic solvents. |
| Ketones | Acetone | Medium | Acetone is a polar aprotic solvent but is generally less polar than DMF or DMSO, leading to moderate solubility. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low | These solvents have low polarity and are poor at solvating ionic species. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low | While slightly polar, these solvents are generally not effective at dissolving salts. |
| Non-polar Solvents | Hexane, Toluene | Very Low / Insoluble | These solvents lack the polarity to overcome the lattice energy of the ionic salt. |
It is important to note that these are predictions. The actual quantitative solubility can be influenced by several factors, including:
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature.[2]
-
Presence of Impurities: Impurities in either the solute or the solvent can affect solubility.
-
Polymorphism: Different crystalline forms of the compound may exhibit different solubilities.
Experimental Determination of Solubility: The Shake-Flask Method
To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely recognized and accepted technique for determining the thermodynamic solubility of a compound and is often considered the "gold standard".[4][5]
Principle
The shake-flask method involves adding an excess amount of the solid compound to a known volume of solvent. The mixture is then agitated at a constant temperature until equilibrium is reached between the undissolved solid and the dissolved solute. The concentration of the dissolved compound in the supernatant is then measured, which represents the solubility at that temperature.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. An amount that is visibly in excess after equilibration is sufficient.
-
Add a precise volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent used for dissolution) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the experimental samples.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the following formula:
Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)
-
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the obtained solubility data, the following controls should be implemented:
-
Equilibrium Confirmation: As mentioned, analyze samples at multiple time points to confirm that the concentration is no longer changing.
-
Visual Inspection: Ensure that undissolved solid is present in the vials at the end of the equilibration period.
-
Triplicate Measurements: Perform the experiment in triplicate for each solvent to assess the precision of the method.
-
Method Validation: The analytical method used for quantification (e.g., HPLC) should be validated for linearity, accuracy, and precision.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for solubility determination via the shake-flask method.
Conclusion
While readily available quantitative solubility data for this compound is limited, a strong theoretical basis allows for the prediction of its solubility profile in a range of organic solvents. Its nature as an organic salt suggests a preference for polar solvents. For drug development and other research applications requiring precise solubility values, the experimental determination using a robust and validated method like the shake-flask protocol is indispensable. This guide provides both the theoretical understanding and the practical methodology to empower researchers to thoroughly characterize the solubility of this and similar compounds.
References
- 1. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
- 2. pharmadekho.com [pharmadekho.com]
- 3. seniorchem.com [seniorchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-1,3-dimethyl-1H-pyrazole Hydrobromide
For Immediate Release
Section 1: Compound Profile and Hazard Identification
5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide is a brominated heterocyclic compound with the molecular formula C₅H₈Br₂N₂ and a molecular weight of 255.94 g/mol [1]. While detailed toxicological data for this specific salt is limited, hazard information for the parent compound, 5-Bromo-1,3-dimethyl-1H-pyrazole (CAS No. 5744-70-7), and other brominated pyrazoles, indicates several potential hazards.
1.1 Physicochemical Properties
A summary of known and predicted properties is presented below.
| Property | Value | Source |
| CAS Number | 1630907-03-7 | ChemScene[1] |
| Molecular Formula | C₅H₈Br₂N₂ | ChemScene[1] |
| Molecular Weight | 255.94 | ChemScene[1] |
| Appearance | Solid (form may vary) | General knowledge |
| Storage | Inert atmosphere, Room Temperature | IWK Health Centre |
1.2 Hazard Identification and Classification
Based on data for the free base and related compounds, this compound should be treated as a hazardous substance. The primary hazards are anticipated to be:
-
Acute Toxicity (Oral): Harmful if swallowed (H302)[2].
-
Skin Corrosion/Irritation: Causes skin irritation (H315)[2][3].
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation (H319)[2][3].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335)[2][4].
It is imperative to handle this compound with the appropriate precautions to mitigate these risks.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls and personal protective equipment.
2.1 Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For weighing and transferring solid material, a chemical fume hood is mandatory to prevent inhalation of dust particles.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[5][6].
2.2 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the frontline defense against chemical exposure.
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required[5][7]. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Double gloving is recommended, especially during prolonged handling. Gloves should be inspected for tears or punctures before use and changed frequently.
-
Lab Coat/Coveralls: A flame-retardant lab coat or chemical-resistant coveralls should be worn to protect the body from potential splashes[8].
-
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[7][9].
Experimental Workflow: Donning and Doffing PPE
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Section 3: Handling and Storage
Proper handling and storage protocols are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.
3.1 Safe Handling Procedures
-
Avoid Dust Formation: When handling the solid, minimize the creation of dust. Use techniques such as gentle scooping rather than pouring.
-
Grounding: For larger quantities, take precautionary measures against static discharge.
-
Incompatible Materials: Keep away from strong oxidizing agents[5].
-
Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse[7].
3.2 Storage Conditions
-
Container: Store in a tightly sealed, properly labeled container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation[10].
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances[5].
Section 4: Emergency Procedures
In the event of an emergency, a clear and practiced response plan is crucial.
4.1 First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[6][11].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[6][11].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[6][11].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[11].
4.2 Spill Response
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately and alert others.
-
If it can be done safely, close doors to the affected area to contain the spill.
-
Call emergency responders and provide them with the chemical name and quantity spilled[12].
-
Prevent the spill from entering drains or waterways.
-
For spills involving bromide compounds, a neutralizing agent like a 5-10% solution of sodium thiosulfate can be used to treat the spill area after the bulk material has been absorbed[12][13].
Logical Flow: Chemical Spill Response
Caption: Decision-making workflow for responding to a chemical spill.
Section 5: Disposal Considerations
Chemical waste must be managed in accordance with local, regional, and national regulations.
-
Waste Classification: As a halogenated organic compound, this compound waste should be collected in a designated, labeled container for halogenated waste[14][15]. Do not mix with non-halogenated waste.
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Incineration in a facility equipped with afterburners and scrubbers is a common method for the disposal of halogenated organic compounds[11][16].
-
Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with regulations[11].
Section 6: Conclusion
While this compound is a valuable reagent in research and development, its potential hazards necessitate a thorough understanding and implementation of safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate risks, ensure a safe laboratory environment, and maintain the integrity of their work. Proactive safety management, including continuous training and adherence to established protocols, is paramount when working with this and other hazardous chemical compounds.
References
- 1. chemscene.com [chemscene.com]
- 2. 5-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 21724031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 3-Bromo-1,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 21724046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. 5-Bromo-1,3-dimethyl-1H-pyrazole | 5744-70-7 [amp.chemicalbook.com]
- 11. capotchem.cn [capotchem.cn]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. uakron.edu [uakron.edu]
- 16. researchgate.net [researchgate.net]
Reactivity of the bromine atom on the pyrazole ring
An In-Depth Technical Guide to the Reactivity of the Bromine Atom on the Pyrazole Ring
Authored by a Senior Application Scientist
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in molecules with significant biological activity.[1][2] The functionalization of this heterocyclic system is paramount for drug discovery and development, with brominated pyrazoles serving as exceptionally versatile synthetic intermediates.[1] This guide provides an in-depth exploration of the reactivity of the bromine atom attached to the pyrazole ring. We will dissect the underlying electronic factors that govern this reactivity and present a comprehensive overview of key synthetic transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols to empower the synthesis of complex, functionalized pyrazole derivatives.
The Pyrazole Ring: Electronic Landscape and Implications for C-Br Bond Reactivity
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This arrangement creates a unique electronic environment that dictates the reactivity of its substituents. One nitrogen atom is "pyrrole-like" (NH) and acts as a π-electron donor, while the other is "pyridine-like" and is electron-withdrawing. This dynamic interplay influences the electron density at each carbon position.
-
C4 Position: This position is generally the most electron-rich and nucleophilic, making it the primary site for electrophilic aromatic substitution, such as bromination with reagents like N-bromosuccinimide (NBS).[3][4] Consequently, 4-bromopyrazole is a common and readily accessible intermediate.[1]
-
C3 and C5 Positions: These positions are adjacent to the nitrogen atoms and are comparatively electron-deficient. Halogenation at these positions is more challenging and often requires substitution at the C4 position first or the use of directed metalation strategies.[4]
The reactivity of a bromine atom on the pyrazole ring is therefore highly dependent on its position. A C4-Br bond is generally more analogous to a typical aryl bromide, readily participating in a wide array of transformations. Bromine atoms at the C3 or C5 positions can exhibit different reactivity profiles due to their proximity to the ring nitrogens, which can influence metal coordination and the stability of reaction intermediates.
Foundational Transformations: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are the cornerstone for functionalizing bromopyrazoles.[5][6] These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[5]
General Catalytic Cycle for Pd-Catalyzed Cross-Coupling
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl and vinyl-pyrazole structures by coupling a bromopyrazole with an organoboron reagent.[7] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with potentially coordinating heterocyclic substrates.[8][9]
Table 1: Comparative Analysis of Suzuki Coupling Protocols for 4-Bromopyrazoles
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | Arylboronic acids | 60-95 | [10] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 100 | Arylboronic acids | 55-90 | [10] |
| XPhos Pd G2 | K₂CO₃ | EtOH/H₂O (MW) | 120 | Styrylboronic acids | High | [11] |
| PdCl₂(dppf) | Cs₂CO₃ | DME | 80-90 | Arylboronic acids | Moderate-High |[10] |
Field-Proven Protocol: Suzuki-Miyaura Coupling of 1-Benzyl-4-bromopyrazole with Phenylboronic Acid
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 1-benzyl-4-bromopyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), or a pre-catalyst system like Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) along with a ligand like XPhos (0.03 mmol, 3 mol%). The use of modern, bulky phosphine ligands like XPhos is often crucial for high efficiency with heteroaryl halides.[10]
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane (5 mL) and water (1 mL). The biphasic system is common for Suzuki couplings.[7]
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1-benzyl-4-phenylpyrazole.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds, enabling the synthesis of a wide variety of aminopyrazoles from bromopyrazole precursors.[12][13] The development of sterically hindered and electron-rich phosphine ligands has been essential for applying this reaction to five-membered heterocycles, which can otherwise inhibit the palladium catalyst.[12][14]
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of 4-Bromopyrazoles
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Amine Partner | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| tBuBrettPhos Precatalyst | LHMDS | Dioxane | 80-100 | Aromatic & Aliphatic | Moderate-Excellent | [12][14] |
| Pd₂(dba)₃ / tBuDavePhos | K₂CO₃ or tBuOK | Toluene/Xylene (MW) | 120-140 | Secondary Amines | Good | [15] |
| Pd(dba)₂ / BINAP | NaOtBu | Toluene | 80-100 | Primary Amines | Good |[13] |
Field-Proven Protocol: Buchwald-Hartwig Amination of 1-Benzyl-4-bromopyrazole with Morpholine
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with 1-benzyl-4-bromopyrazole (0.5 mmol), a palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.01 mmol, 2 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 0.7 mmol).[12]
-
Reagent Addition: Add morpholine (0.6 mmol) followed by a dry, degassed solvent like toluene or dioxane (2 mL).
-
Reaction Execution: Seal the vial and heat the mixture to 100 °C for 12-24 hours. The use of a highly active, modern catalyst system allows for efficient coupling, even with challenging heterocyclic substrates.[12]
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue via silica gel chromatography to obtain the 4-morpholino-1-benzylpyrazole product.
Negishi Coupling: Versatility through Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which offer a balance of high reactivity and excellent functional group tolerance.[16][17] This makes the reaction particularly valuable for synthesizing complex pyrazole-containing molecules in late-stage functionalization, as organozinc species are compatible with esters, ketones, and other sensitive groups.[18][19] The reaction couples bromopyrazoles with a wide variety of organozinc partners, including alkyl, aryl, and heteroaryl species.[16][19]
Activating the Pyrazole Nucleus: Metal-Halogen Exchange
Metal-halogen exchange is a powerful alternative strategy for functionalizing bromopyrazoles. This transformation converts the electrophilic C-Br bond into a nucleophilic organometallic species, reversing its reactivity. This is most commonly achieved through lithiation.
Workflow for Pyrazole Functionalization via Lithiation
Caption: Synthetic workflow for C4-functionalization via metal-halogen exchange.
The direct lithiation of N-H pyrazoles is complicated by the acidity of the N-H proton. Therefore, protection of the ring nitrogen is a critical prerequisite. Groups like phenylsulphonyl are effective as they are stable to organolithium reagents and can be readily removed post-functionalization.[20]
Causality in Experimental Design: Why N-Protection is Crucial
The N-H proton of a pyrazole is significantly more acidic than any C-H proton. Adding an organolithium reagent like n-butyllithium (n-BuLi) to an unprotected bromopyrazole would result in immediate deprotonation at the nitrogen, quenching the reagent and preventing the desired metal-halogen exchange at the C-Br bond. The use of a protecting group, such as the phenylsulphonyl group, blocks this acidic site. Furthermore, such directing groups can influence the regioselectivity of metalation, although in the case of 4-bromopyrazole, the halogen exchange is the dominant pathway.[20][21]
Field-Proven Protocol: Lithiation of 4-Bromo-1-phenylsulphonylpyrazole and Quench with an Electrophile
-
Prerequisites: Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (Argon). All solvents and reagents must be anhydrous.
-
Reaction Setup: Dissolve 4-bromo-1-phenylsulphonylpyrazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a Schlenk flask.[20] Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.1 eq.) dropwise via syringe while maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature. Successful metal-halogen exchange generates the 4-lithiated pyrazole intermediate.
-
Electrophilic Quench: Add a suitable electrophile (1.2 mmol). For example, bubble dry CO₂ gas through the solution to form the corresponding carboxylic acid, or add an aldehyde (e.g., benzaldehyde) to form a secondary alcohol.
-
Reaction Quench and Work-up: After stirring for an additional 1-2 hours at -78 °C, slowly warm the reaction to 0 °C and quench by the careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
-
Deprotection (Optional): The phenylsulphonyl group can be readily removed under alkaline conditions (e.g., NaOH in methanol/water) to yield the N-H functionalized pyrazole.[20]
Conclusion and Future Outlook
The bromine atom on a pyrazole ring is a versatile synthetic handle, enabling a vast array of chemical transformations. Its reactivity is fundamentally governed by its position on the heterocycle, which is a direct consequence of the ring's inherent electronic properties. For drug development professionals and synthetic chemists, a deep understanding of palladium-catalyzed cross-coupling reactions and metal-halogen exchange protocols is essential for leveraging bromopyrazoles as key building blocks. The continued development of more active and selective catalyst systems will further expand the synthetic utility of these intermediates, allowing for the construction of increasingly complex and novel pyrazole-containing molecules for a wide range of scientific applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 21. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Pyrazole Scaffolds
The pyrazole moiety is a "biologically privileged" scaffold, forming the core of numerous compounds with significant therapeutic applications in oncology, inflammation, and infectious diseases.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a highly sought-after heterocycle in drug design. The synthesis of C-C coupled pyrazole derivatives, particularly 5-aryl-1,3-dimethyl-1H-pyrazoles, is a critical step in the development of novel pharmaceutical agents.[3][4]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[5][6] Its operational simplicity, mild reaction conditions, and exceptional tolerance for a wide range of functional groups have made it an indispensable tool in modern medicinal chemistry. This guide provides a detailed examination and robust protocol for the Suzuki-Miyaura coupling of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide, a key building block for advanced pharmaceutical intermediates.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to troubleshooting and optimizing experimental outcomes. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The three primary steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[7]
A crucial, often overlooked, preliminary step is the activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which is essential for efficient transmetalation.[8]
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide
Introduction: The Strategic Importance of the Pyrazole Moiety in Modern Drug Discovery
The pyrazole nucleus, a five-membered 1,2-diazole, is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of approved therapeutic agents.[1][2][3] Its metabolic stability and versatile substitution patterns make it an ideal building block for designing molecules with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] Several blockbuster drugs, such as sildenafil, ibrutinib, and ruxolitinib, feature a pyrazole core, underscoring its significance in the pharmaceutical landscape.[1][2]
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[6][7] These reactions are indispensable in both academic research and industrial drug development.[6] This guide provides detailed application notes and protocols for the use of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide as a versatile substrate in several key palladium-catalyzed cross-coupling reactions. The strategic functionalization of this building block opens avenues to novel pyrazole derivatives with significant therapeutic potential.
Handling of this compound
This compound is a salt, and its acidic nature should be considered when designing reaction conditions. The hydrobromide will react with the base used in the cross-coupling reaction. Therefore, at least one extra equivalent of base is required to neutralize the hydrobromide salt and generate the free pyrazole base in situ for the catalytic cycle to proceed efficiently. It is crucial to use anhydrous solvents and maintain an inert atmosphere, as palladium catalysts and some reagents are sensitive to moisture and oxygen.[8]
The General Palladium-Catalyzed Cross-Coupling Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, which involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[9][10][11]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following protocols are designed as a starting point for the cross-coupling of this compound. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-1,3-dimethyl-1H-pyrazoles
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[7][12] This reaction is widely used due to its mild conditions and tolerance of various functional groups.[6][13]
Reaction Scheme:
Detailed Protocol:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 3.5 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and a suitable solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL).
-
Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos | Catalyst choice can significantly impact yield and reaction time.[14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A stronger base may be required for less reactive boronic acids. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | The choice of solvent can influence the solubility of reagents and reaction rate. |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive aryl bromides. |
Heck Reaction: Synthesis of 5-Vinyl-1,3-dimethyl-1H-pyrazoles
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, providing a direct route to vinyl-substituted heterocycles.[15][16]
Reaction Scheme:
Detailed Protocol:
-
In a sealable reaction tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%).
-
Add a suitable base (e.g., Et₃N, 2.5 mmol) and a polar aprotic solvent (e.g., DMF or NMP, 5-10 mL).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
After completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | The choice of catalyst and ligand is crucial for efficiency.[17] |
| Base | Et₃N, K₂CO₃, NaOAc | An organic base is often preferred in the Heck reaction. |
| Solvent | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are commonly used. |
| Temperature | 100-140 °C | The reaction often requires elevated temperatures. |
Sonogashira Coupling: Synthesis of 5-Alkynyl-1,3-dimethyl-1H-pyrazoles
The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[18][19]
Reaction Scheme:
Detailed Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF, 10 mL) and an amine base (e.g., Et₃N or diisopropylamine, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Parameter | Recommended Conditions | Notes |
| Catalyst System | PdCl₂(PPh₃)₂/CuI | The copper co-catalyst is crucial for the traditional Sonogashira reaction.[20] |
| Base | Et₃N, Diisopropylamine | The amine acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous conditions are essential for this reaction.[18] |
| Temperature | Room Temperature to 60 °C | The reaction is often run at or slightly above room temperature. |
Buchwald-Hartwig Amination: Synthesis of 5-Amino-1,3-dimethyl-1H-pyrazoles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the amination of aryl halides.[21][22]
Reaction Scheme:
Detailed Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), a strong, non-nucleophilic base (e.g., NaOtBu, 2.5 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., BINAP or Xantphos, 2-4 mol%).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 10 mL).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | A suitable ligand is crucial for the success of this reaction.[23] |
| Ligand | BINAP, Xantphos, Josiphos | The choice of ligand depends on the specific amine and aryl halide. |
| Base | NaOtBu, LiHMDS, K₃PO₄ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and oxygen-free conditions are critical.[8] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst, poor quality reagents, presence of oxygen or moisture. | Verify the quality of reagents, use freshly distilled solvents, ensure a properly inert atmosphere, and consider a different catalyst/ligand system.[8] |
| Formation of side products | Incorrect reaction temperature, wrong choice of base or solvent. | Optimize reaction conditions, starting with lower temperatures and screening different bases and solvents. |
| Homocoupling of reagents | Inefficient cross-coupling, particularly in Sonogashira and Suzuki reactions. | Adjust the catalyst-to-ligand ratio, change the base, or use a different solvent. |
| Dehalogenation of the starting material | Presence of a reducing agent or protic impurities. | Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized pyrazole derivatives. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide robust and efficient methods for the construction of novel compounds with potential applications in drug discovery and materials science. Careful consideration of the hydrobromide salt nature of the starting material and meticulous optimization of reaction conditions are key to achieving high yields and purity of the desired products.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 7. jmcct.com [jmcct.com]
- 8. benchchem.com [benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nobelprize.org [nobelprize.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Bioactive Molecules Using 5-Bromo-1,3-dimethyl-1H-pyrazole Hydrobromide
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and ability to interact with various biological targets.[1] Pyrazole-containing molecules have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antituberculosis effects.[2][3] Among the numerous pyrazole-based building blocks, 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide stands out as a highly valuable and versatile intermediate for the synthesis of diverse bioactive compounds. Its strategic bromine substitution at the 5-position allows for a range of cross-coupling reactions, enabling the introduction of various substituents to explore and optimize structure-activity relationships (SAR).
This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into key reaction methodologies, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, offering detailed, field-proven protocols. The causality behind experimental choices will be explained to empower researchers in adapting and troubleshooting these procedures.
Physicochemical Properties and Safety Information
5-Bromo-1,3-dimethyl-1H-pyrazole is the free base form, while the hydrobromide salt enhances stability and handling.[4][5]
| Property | Value |
| Molecular Formula | C₅H₈Br₂N₂ |
| Molecular Weight | 255.94 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 112°C (for a related compound)[6] |
Safety Precautions: this compound and related brominated pyrazoles are irritants.[6][7][8] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[7][9] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[6][7][8][9]
Core Synthetic Applications
The bromine atom at the 5-position of the pyrazole ring is the key to its synthetic utility, serving as an excellent leaving group in various palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl structures, which are prevalent motifs in kinase inhibitors and other therapeutic agents.[10][11] This reaction involves the coupling of an organoboron species (like a boronic acid or ester) with a halide, catalyzed by a palladium complex.[12][13]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically requiring activation by a base.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst.[12]
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.[11][14] For instance, catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often effective for coupling heteroaryl halides.[10][14]
Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki coupling reactions.[11]
Protocol: Synthesis of a 5-Aryl-1,3-dimethyl-1H-pyrazole Derivative
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous 1,2-dimethoxyethane and water (typically a 4:1 to 10:1 ratio of solvent to water). The mixture should be degassed by bubbling the inert gas through it for 15-20 minutes.
-
Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-1,3-dimethyl-1H-pyrazole.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a critical transformation for synthesizing aryl amines.[15][16] This reaction is indispensable for creating molecules like kinase inhibitors, where an amino group linked to a heterocyclic core often serves as a key "hinge-binding" motif.[17][18]
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[15][19]
-
Oxidative Addition: Pd(0) adds to the aryl bromide, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong base is required to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.[16][20]
The choice of ligand is critical to prevent side reactions like beta-hydride elimination and to facilitate the reductive elimination step.[20] Bulky, electron-rich phosphine ligands are often employed.[19]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[16]
Protocol: Synthesis of a 5-Amino-1,3-dimethyl-1H-pyrazole Derivative
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (or another suitable bulky phosphine ligand) (0.04 equivalents)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in anhydrous toluene. Add this catalyst solution to the Schlenk tube.
-
Add this compound (1.0 eq) and the amine (1.2 eq) to the reaction tube.
-
Seal the tube and heat the reaction mixture to 100-110 °C. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired 5-amino-1,3-dimethyl-1H-pyrazole derivative.
Conclusion
This compound is a powerful and versatile building block for the synthesis of bioactive molecules. Its amenability to robust and scalable cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides medicinal chemists with a reliable platform for generating diverse compound libraries. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully employ this reagent in their drug discovery and development programs, ultimately accelerating the path toward novel therapeutics.[17][21]
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C5H8Br2N2 | CID 91667922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 21724031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.cn [capotchem.cn]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 19. jk-sci.com [jk-sci.com]
- 20. m.youtube.com [m.youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: Facile N-Arylation of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide via Palladium-Catalyzed Buchwald-Hartwig Amination
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
N-arylpyrazoles are a cornerstone of modern medicinal chemistry, appearing in a multitude of pharmaceutical agents due to their diverse biological activities. This document provides a comprehensive guide to the N-arylation of 5-bromo-1,3-dimethyl-1H-pyrazole hydrobromide, a versatile building block for drug discovery. We present a detailed, optimized protocol for the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction that allows for the efficient formation of C-N bonds.[1] This application note delves into the mechanistic underpinnings of the reaction, provides a step-by-step experimental procedure, and offers expert insights into troubleshooting and optimization.
Introduction: The Significance of N-Arylpyrazoles in Drug Discovery
N-arylpyrazole scaffolds are privileged structures in drug development, exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor properties. The ability to efficiently and selectively introduce aryl substituents onto the pyrazole nitrogen is therefore of paramount importance for the synthesis of novel pharmaceutical candidates. The Buchwald-Hartwig amination has emerged as a robust and versatile method for constructing these crucial C-N bonds, offering significant advantages over harsher, traditional methods like the Ullmann condensation.[1] This palladium-catalyzed reaction is renowned for its broad substrate scope, functional group tolerance, and milder reaction conditions.[1]
This guide focuses on the N-arylation of this compound, a readily available starting material. The protocol herein is designed to be a reliable and scalable method for the synthesis of a diverse library of N-aryl-5-bromo-1,3-dimethyl-1H-pyrazoles, which can serve as key intermediates for further functionalization in drug discovery programs.
The Chemical Principle: Understanding the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base.[1] The catalytic cycle, a fundamental concept in understanding this transformation, is initiated by the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by coordination of the amine to the resulting Pd(II) complex and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2][3]
The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] For the N-arylation of pyrazoles, ligands such as BrettPhos have shown excellent efficacy.[4][5]
Experimental Protocol: N-Arylation of this compound
This protocol details a general procedure for the palladium-catalyzed N-arylation of this compound with a generic aryl amine.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C5H8BrN2·HBr | 272.95 | 1.0 | 1.0 |
| Aryl Amine | Varies | Varies | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)2) | C4H6O4Pd | 224.50 | 0.02 | 0.02 |
| BrettPhos | C42H63O3P | 646.92 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | C4H9NaO | 96.10 | 2.5 | 2.5 |
| Toluene | C7H8 | 92.14 | - | - |
Safety Precautions:
-
Palladium(II) acetate is harmful if swallowed and may cause skin irritation.
-
Sodium tert-butoxide is a strong base and is corrosive. Handle with care in a fume hood.
-
Toluene is a flammable liquid and can cause respiratory irritation.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7][8]
-
All manipulations should be performed in a well-ventilated fume hood.[6][8]
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl amine (1.2 mmol), Palladium(II) Acetate (0.02 mmol), BrettPhos (0.04 mmol), and sodium tert-butoxide (2.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add dry toluene (5 mL) to the reaction mixture via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-5-bromo-1,3-dimethyl-1H-pyrazole.[9]
Experimental Workflow Diagram
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Note: Optimized Sonogashira Coupling Protocols for the Synthesis of 5-Alkynyl-1,3-dimethyl-1H-pyrazoles
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the Sonogashira cross-coupling of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide with various terminal alkynes. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial C(sp²)–C(sp) bonds.[1][2] Pyrazole-containing compounds are of significant interest in medicinal chemistry and drug development, making efficient and reliable synthetic routes to their derivatives highly valuable.[3][4] This document addresses the specific challenges associated with using a heterocyclic bromide salt as a substrate, offering two robust protocols: a classic copper-cocatalyzed method and a modern copper-free alternative. We delve into the mechanistic rationale behind component selection and provide a practical troubleshooting guide to empower researchers in achieving high-yield, reproducible results.
Reaction Principle and Catalytic Mechanism
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] The reaction is typically catalyzed by a palladium(0) complex and, in its classic form, utilizes a copper(I) salt as a co-catalyst.[6] The overall process operates through two interconnected catalytic cycles, as detailed below.
The Dual Catalytic Cycles
The reaction mechanism is understood to involve two primary cycles: a palladium cycle and a copper cycle.[2]
-
The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the aryl-bromide bond of the pyrazole substrate, forming a Pd(II) intermediate.[5]
-
The Copper Cycle : Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[1] This copper acetylide is the key activated alkyne component for the subsequent step.
-
Transmetalation : The pivotal transmetalation step involves the transfer of the acetylide group from the copper acetylide to the Pd(II) complex. This forms a new Pd(II)-alkynyl intermediate and regenerates the copper(I) catalyst.[1][7]
-
Reductive Elimination : The final step is the reductive elimination from the Pd(II)-alkynyl complex, which yields the desired 5-alkynyl-1,3-dimethyl-1H-pyrazole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]
Caption: Figure 1: Simplified Sonogashira Catalytic Cycle.
Critical Experimental Parameters & Rationale
The success of the Sonogashira coupling hinges on the careful selection of several key parameters. For a substrate like this compound, specific considerations are paramount.
-
Substrate Pre-treatment (Neutralization): The starting material is a hydrobromide salt. The pyrazole nitrogen is protonated, rendering it inactive. It is essential to add at least one equivalent of base to neutralize this salt and generate the free pyrazole base in situ before the catalytic cycle can begin. Therefore, the total amount of base must be sufficient for both this initial neutralization and to scavenge the HBr generated during the catalytic coupling itself.
-
Catalyst System:
-
Palladium Source: Standard palladium(II) pre-catalysts like Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are widely used as they are air-stable and are reduced in situ to the active Pd(0) species.[1]
-
Ligand Choice: Aryl bromides are less reactive than aryl iodides.[1] For challenging or electron-rich bromides, using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly improve reaction efficiency by promoting the rate-limiting oxidative addition step.[5][8][9]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the classic co-catalyst. It dramatically increases the reaction rate, allowing for milder conditions (e.g., room temperature).[5] However, its primary drawback is the promotion of oxidative alkyne homocoupling (Glaser coupling), which forms an undesirable dimer byproduct.[1][10] This side reaction is exacerbated by the presence of oxygen.
-
-
Base Selection: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves multiple roles: neutralizing the hydrobromide salt, acting as the base in the catalytic cycle, and often serving as the solvent.[11] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents like DMF.[12]
-
Solvent: Anhydrous, degassed solvents are critical. The presence of oxygen can lead to Glaser homocoupling and the deactivation of the Pd(0) catalyst (formation of palladium black).[10] Common solvents include amine bases themselves, or polar aprotics like DMF and THF.[13]
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are chemical irritants.
Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling
This protocol is a robust starting point, leveraging the rate enhancement provided by the copper(I) co-catalyst. It is particularly effective for less reactive alkynes.
Reaction Scheme: 1-(5-Bromo-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one + Terminal Alkyne → 1-(5-(Alkynyl)-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one
| Reagent/Component | Molar Equiv. | Amount (for 1 mmol scale) | Purpose |
| This compound | 1.0 | 254.0 mg | Aryl Halide Substrate |
| Terminal Alkyne | 1.2 | 1.2 mmol | Coupling Partner |
| PdCl₂(PPh₃)₂ | 0.03 (3 mol%) | 21.1 mg | Palladium Pre-catalyst |
| Copper(I) Iodide (CuI) | 0.05 (5 mol%) | 9.5 mg | Co-catalyst |
| Triethylamine (TEA) | 3.0 | 0.42 mL (3.0 mmol) | Base & Solvent |
| Anhydrous DMF (optional) | - | 5 mL | Co-solvent (if needed) |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[13]
-
Under a positive flow of inert gas, add anhydrous, degassed triethylamine (3.0 eq) via syringe. If the reagents do not fully dissolve, add anhydrous DMF (approx. 0.2 M concentration) as a co-solvent.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the neutralization of the hydrobromide salt.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature. If no significant progress is observed after 2-4 hours, the mixture can be gently heated to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for preventing the formation of alkyne homodimers (Glaser coupling), leading to a cleaner reaction profile and simpler purification. It may require slightly more forcing conditions or specialized catalysts.[9][14]
| Reagent/Component | Molar Equiv. | Amount (for 1 mmol scale) | Purpose |
| This compound | 1.0 | 254.0 mg | Aryl Halide Substrate |
| Terminal Alkyne | 1.5 | 1.5 mmol | Coupling Partner |
| (AllylPdCl)₂ | 0.015 (1.5 mol%) | 5.5 mg | Palladium Pre-catalyst |
| P(t-Bu)₃ (as 1M solution in toluene) | 0.06 (6 mol%) | 60 µL | Bulky Phosphine Ligand |
| Cesium Carbonate (Cs₂CO₃) | 2.5 | 814.5 mg | Inorganic Base |
| Anhydrous Dioxane | - | 5 mL (0.2 M) | Solvent |
Step-by-Step Procedure:
-
In a glovebox or under a positive flow of argon, add this compound (1.0 eq), (AllylPdCl)₂ (0.015 eq), and Cesium Carbonate (2.5 eq) to a dry Schlenk flask equipped with a stir bar.
-
Add anhydrous, degassed dioxane (to 0.2 M) via syringe.
-
Add the P(t-Bu)₃ ligand solution (0.06 eq) via syringe.
-
Add the terminal alkyne (1.5 eq) via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the inorganic base and catalyst residues. Wash the pad with ethyl acetate (10-15 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Laboratory Workflow
The following diagram outlines the typical workflow for performing the Sonogashira coupling reaction, from initial setup to final product analysis.
Caption: Figure 2: General Experimental Workflow.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Insufficient base to neutralize the hydrobromide starting material.3. Reaction temperature too low for the bromide substrate.4. Impure reagents or solvents. | 1. Use fresh catalyst and high-purity, degassed solvents.[10]2. Ensure at least 2.5-3.0 equivalents of base are used.3. Increase the reaction temperature in increments (e.g., to 80 °C).4. Use anhydrous grade solvents and purify reagents if necessary. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction mixture.2. Copper(I) co-catalyst promoting the side reaction. | 1. Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas throughout the reaction.[13]2. Switch to a copper-free protocol (Protocol 2).3. Add the terminal alkyne slowly to the reaction mixture to keep its concentration low. |
| Reaction Mixture Turns Black (Palladium Black) | 1. Catalyst decomposition.2. Reaction temperature is too high.3. Inappropriate solvent or ligand choice. | 1. This indicates catalyst death; the reaction has likely stalled. Restart with fresh reagents.2. Lower the reaction temperature.3. Screen different ligands or solvents; bulky phosphines can stabilize the catalyst. |
| Multiple Unidentified Byproducts | 1. Substrate or product decomposition under reaction conditions.2. Side reactions involving the pyrazole ring or alkyne. | 1. Lower the reaction temperature and shorten the reaction time.2. Consider using a milder base or a copper-free system.3. Ensure the terminal alkyne is pure. |
Conclusion
The Sonogashira coupling of this compound is a highly effective transformation for accessing valuable 5-alkynyl pyrazole derivatives. Careful consideration of the substrate's nature as a hydrobromide salt is critical for success, necessitating sufficient base for initial neutralization. By selecting the appropriate catalytic system—either a classic copper-cocatalyzed method for rate enhancement or a copper-free variant for improved reaction purity—researchers can reliably synthesize a diverse range of target molecules. The protocols and troubleshooting guidance provided herein serve as a robust foundation for the application of this pivotal reaction in pharmaceutical and materials science research.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. html.rhhz.net [html.rhhz.net]
- 4. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Notes and Protocols for 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide in Medicinal Chemistry
Introduction: A Versatile Scaffold for Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal framework for designing potent and selective therapeutic agents. Among the vast library of pyrazole-based building blocks, 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide emerges as a particularly valuable reagent for the synthesis of complex molecular architectures, especially in the realms of anti-inflammatory agents and kinase inhibitors.[1][4][5]
This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and expert insights into its use. The presence of a bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, enabling the strategic introduction of aryl, heteroaryl, and alkynyl moieties. The 1,3-dimethyl substitution pattern offers steric and electronic modulation, influencing both the reactivity of the scaffold and the pharmacological properties of the final compounds.
These application notes are designed for researchers, scientists, and drug development professionals, providing the technical detail necessary to leverage this versatile building block in their synthetic campaigns.
Key Physicochemical and Structural Data
A summary of the key properties of 5-Bromo-1,3-dimethyl-1H-pyrazole and its hydrobromide salt is presented below. Understanding these characteristics is crucial for experimental design and execution.
| Property | 5-Bromo-1,3-dimethyl-1H-pyrazole | This compound |
| CAS Number | 5744-70-7 | 1630907-03-7 |
| Molecular Formula | C₅H₇BrN₂ | C₅H₈Br₂N₂ |
| Molecular Weight | 175.03 g/mol [6] | 255.94 g/mol [7] |
| Appearance | Combustible liquid[6] | Solid |
| SMILES | CC1=NN(C(=C1)Br)C[6] | Br.CN1N=C(C)C=C1Br[7] |
Note on the Hydrobromide Salt: The hydrobromide salt form offers practical advantages in terms of handling and stability, as it is a solid and less volatile compared to the free base. However, for most synthetic applications, the free base is the reactive species. Therefore, protocols utilizing the hydrobromide salt will typically require the addition of a suitable base to neutralize the hydrobromic acid and liberate the free pyrazole in situ.
Core Application I: Synthesis of COX-2 Inhibitor Analogues
The 1,5-diarylpyrazole scaffold is famously embodied in Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of inflammation and pain.[4][8] The 5-position of the pyrazole ring is a key point for derivatization to modulate the activity and selectivity of these compounds. This compound is an excellent starting material for the synthesis of novel Celecoxib analogues through Suzuki-Miyaura cross-coupling reactions.
Scientific Rationale
The anti-inflammatory activity of Celecoxib and its analogues arises from the specific inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. The structure-activity relationship (SAR) of this class of compounds indicates that the nature of the substituent at the 5-position of the pyrazole ring significantly influences binding to the active site of COX-2.[8] By using this compound, a diverse range of aryl and heteroaryl groups can be introduced at this position, allowing for a systematic exploration of the SAR and the optimization of potency and selectivity.
Workflow for Synthesis of COX-2 Inhibitor Analogues
Caption: Workflow for the synthesis of COX-2 inhibitor analogues.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a generalized procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[9][10][11][12]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water 4:1, or DME)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1,3-dimethyl-1H-pyrazole.
Core Application II: Scaffolding for Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[13][14] The pyrazole scaffold is a key structural motif in numerous FDA-approved and investigational kinase inhibitors.[1][3] this compound serves as an excellent starting point for the synthesis of novel kinase inhibitor libraries, primarily through Sonogashira coupling to introduce alkynyl linkers, which can then be further elaborated.
Scientific Rationale
Many kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme. The pyrazole ring can act as a hinge-binder, forming key hydrogen bonds with the protein backbone. The substituent at the 5-position extends into the solvent-exposed region or other pockets of the active site, and modifications here are crucial for achieving potency and selectivity.[5] The Sonogashira reaction allows for the installation of a rigid alkynyl linker at the 5-position, which can be used to attach larger, more complex functionalities designed to interact with specific regions of the kinase.[15][16]
Workflow for Synthesis of Kinase Inhibitor Scaffolds
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 21724031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide in Pharmaceutical Synthesis
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide as a versatile pharmaceutical intermediate. We delve into its core reactivity, focusing on palladium-catalyzed cross-coupling reactions, and provide field-proven, step-by-step protocols. The causality behind experimental choices, troubleshooting, and safety considerations are explained to ensure reproducible and scalable results.
Introduction: The Strategic Value of the 1,3-Dimethylpyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its five-membered heterocyclic structure offers a unique combination of metabolic stability, hydrogen bonding capabilities, and tunable steric and electronic properties.[2][3] Specifically, the 1,3-dimethylpyrazole moiety is a key structural motif found in various therapeutic agents, including anti-inflammatory drugs like Celecoxib and its analogues, kinase inhibitors, and antimicrobial agents.[2][4][5][6]
This compound serves as a critical building block for introducing this valuable scaffold. The bromine atom at the 5-position provides a reactive handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, primarily through transition-metal-catalyzed cross-coupling reactions.[7] This allows for the modular and efficient construction of complex molecular architectures, making it an indispensable tool in modern drug discovery.
Physicochemical Properties & Safe Handling
Before proceeding with any experimental work, it is crucial to understand the properties and safety requirements of the reagent.
Key Compound Data
| Property | Value | Source |
| CAS Number | 1630907-03-7 | --INVALID-LINK--[8] |
| Molecular Formula | C₅H₈Br₂N₂ | --INVALID-LINK--[8] |
| Molecular Weight | 255.94 g/mol | --INVALID-LINK--[8] |
| Appearance | White to off-white solid | Typical |
| Purity | ≥98% | --INVALID-LINK--[8] |
Note: The hydrobromide salt form can influence solubility and handling compared to the free base (5-Bromo-1,3-dimethyl-1H-pyrazole, CAS 5744-70-7).[9]
Safety & Handling Protocol
Brominated organic compounds require careful handling to minimize exposure and ensure laboratory safety.[10][11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Conduct all operations in a well-ventilated chemical fume hood.[12]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. The compound is an irritant. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[13]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound in pharmaceutical synthesis lies in its function as an aryl halide partner in cross-coupling reactions. The electron-rich nature of the pyrazole ring and the C-Br bond at the 5-position make it an excellent substrate for reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-aryl structures.[14][15] It involves the coupling of the bromopyrazole with an organoboron reagent, typically a boronic acid or its ester.[15]
Causality of Component Selection:
-
Catalyst: A Palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though more advanced catalysts like Pd(dppf)Cl₂ can offer higher yields and broader substrate scope, especially with challenging partners.[7][16]
-
Base: A base is essential for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact reaction efficiency and should be optimized for the specific substrates.[16]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and an aqueous phase is typical, as it facilitates the dissolution of both organic and inorganic reagents.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. chemscene.com [chemscene.com]
- 9. 5-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 21724031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. icl-group-sustainability.com [icl-group-sustainability.com]
- 11. Bromination - Wordpress [reagents.acsgcipr.org]
- 12. carlroth.com [carlroth.com]
- 13. orgsyn.org [orgsyn.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. benchchem.com [benchchem.com]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-1,3-dimethyl-1H-pyrazole Hydrobromide Synthesis
Document ID: TSC-PYRBR-001
Last Updated: December 31, 2025
Welcome to the technical support center for the synthesis of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical reaction. We will delve into common challenges, explain the underlying chemical principles, and provide actionable protocols to improve your yield and purity.
Introduction: The Chemistry of Pyrazole Bromination
The synthesis of 5-Bromo-1,3-dimethyl-1H-pyrazole typically involves the electrophilic aromatic substitution of 1,3-dimethylpyrazole. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.[1] However, the regioselectivity and efficiency of this reaction are highly sensitive to a variety of factors. The C4 position is the most electron-rich and generally the most reactive site for electrophilic attack in a neutral medium.[1][2] Understanding the interplay of reagents, solvents, and temperature is paramount to selectively brominate the C5 position and maximize your yield.
This guide will address the most frequent issues encountered in the lab, providing a structured approach to problem-solving rooted in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may be facing during your synthesis.
Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
Low yield is the most common issue and can stem from several sources. A systematic approach is the best way to identify the root cause.
Potential Causes & Recommended Actions:
-
Suboptimal Brominating Agent: The choice and handling of your brominating agent are critical.
-
N-Bromosuccinimide (NBS): NBS is a popular choice for its solid form and milder reactivity compared to liquid bromine. However, ensure your NBS is fresh and has been stored in a cool, dark, and dry place. Over time, NBS can decompose, reducing its efficacy. One study on the bromination of pyrazolo[3,4-c]pyrazoles showed that increasing the amount of NBS from a slight excess to 1.5 equivalents resulted in a total conversion and a significantly increased yield of the desired monobrominated product.[3]
-
Liquid Bromine (Br₂): While highly effective, Br₂ is corrosive and volatile. Its reactivity can sometimes lead to over-bromination if not controlled carefully.[4] Ensure accurate stoichiometry.
-
-
Incorrect Reaction Temperature: Temperature control is crucial for managing reaction rate and selectivity.
-
Too Low: The reaction may be too slow, leading to incomplete conversion within your allotted time.
-
Too High: This can promote side reactions, such as the formation of di-brominated products or degradation of the starting material or product.[5]
-
Action: Start with literature-reported temperatures. If yields are low, consider a stepwise increase in temperature while monitoring the reaction closely by TLC or LC-MS.
-
-
Inappropriate Solvent: The solvent not only dissolves the reactants but also influences the reactivity of the brominating agent.
-
Polar aprotic solvents like Acetonitrile (ACN) or Dichloromethane (DCM) are common choices. In some cases, the use of a protic solvent like acetic acid can facilitate the reaction but may also lead to side products.
-
Action: Refer to the table below for a summary of common solvents and their typical effects. If you suspect a solvent issue, perform small-scale trial reactions with different solvent systems.
-
| Solvent | Type | Typical Observations & Rationale |
| Acetonitrile (ACN) | Polar Aprotic | Often a good starting point. Effectively dissolves NBS and the pyrazole substrate. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Good for reactions where water needs to be strictly excluded. Lower boiling point allows for easier removal. |
| Acetic Acid | Polar Protic | Can protonate the pyrazole, potentially altering regioselectivity. Can also enhance the electrophilicity of the brominating agent. |
| Dimethylformamide (DMF) | Polar Aprotic | High boiling point, useful for reactions requiring higher temperatures. Must be anhydrous as it is hygroscopic. |
-
Reaction Monitoring: Without proper monitoring, it's impossible to know the optimal reaction time.
-
Action: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.[5] This will prevent premature workup of an incomplete reaction or allowing a completed reaction to proceed to side-product formation.
-
Q2: I'm observing a significant amount of a di-brominated side product. How can I improve the selectivity for the mono-brominated product?
The formation of di-brominated species is a classic sign of an overly reactive system or incorrect stoichiometry. The pyrazole ring is activated, and after the first bromination, it can sometimes be susceptible to a second electrophilic attack.
Strategies to Enhance Mono-selectivity:
-
Control Stoichiometry: This is the most critical parameter.
-
Action: Carefully measure your brominating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) but avoid larger excesses which will drive the formation of di-brominated products.[3]
-
-
Lower the Reaction Temperature: Reducing the temperature will decrease the overall reaction rate, giving the mono-bromination a kinetic advantage over the di-bromination.
-
Action: Run the reaction at 0°C or even -10°C. Add the brominating agent slowly, portion-wise or as a solution via a syringe pump, to maintain a low localized concentration and better control the exotherm.
-
-
Choose a Milder Brominating Agent: If you are using liquid bromine, switching to NBS can often provide better control and selectivity.
Q3: The reaction seems to stall and never reaches full conversion, even after extended reaction times. What could be the cause?
A stalled reaction points towards an issue with reagent activity or reaction conditions that are too mild.
Troubleshooting a Stalled Reaction:
-
Reagent Purity and Activity:
-
Action: As mentioned in Q1, ensure your brominating agent is of high purity and has been stored correctly.[5] Also, verify the purity of your 1,3-dimethylpyrazole starting material. Impurities can inhibit the reaction.
-
-
Insufficient Activation:
-
Action: Some bromination reactions benefit from a catalytic amount of a Lewis acid or a Brønsted acid to increase the electrophilicity of the bromine source.[4][6] Consider a small-scale trial with the addition of a catalyst like a catalytic amount of H₂SO₄ or BF₃·Et₂O.[4][6] Proceed with caution, as this can also increase the rate of side reactions.
-
-
Temperature Too Low:
-
Action: If you are running the reaction at a low temperature to control selectivity, it's possible the activation energy barrier is not being overcome. Gradually increase the temperature by 10°C increments and monitor the progress by TLC/LC-MS.
-
Frequently Asked Questions (FAQs)
-
Q: What is the mechanism for the bromination of 1,3-dimethylpyrazole?
-
A: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The π-electrons of the pyrazole ring act as a nucleophile, attacking the electrophilic bromine atom (Br⁺), which can be generated from Br₂ or NBS. This forms a resonance-stabilized cationic intermediate known as a Wheland intermediate or arenium ion. A base (such as the succinimide anion from NBS or a solvent molecule) then deprotonates the carbon where the bromine was added, restoring the aromaticity of the ring and yielding the brominated pyrazole product.
-
-
Q: Why does bromination occur at the C5 position instead of the C4 position for 1,3-dimethylpyrazole?
-
A: While the C4 position in an unsubstituted pyrazole is the most electron-rich, the substituents on the nitrogen atoms play a significant directing role.[1][2] In 1,3-dimethylpyrazole, the methyl groups influence the electron distribution and sterics. The "pyridine-like" nitrogen (N2) can direct substitution. The interplay of electronic effects from both nitrogens and the methyl groups ultimately favors substitution at the C5 position in many reported syntheses.
-
-
Q: How is the hydrobromide salt formed, and is it necessary?
-
A: The hydrobromide salt is typically formed during the workup or as a byproduct of the reaction if HBr is generated (e.g., when using Br₂). The basic nitrogen atom on the pyrazole ring can be protonated by HBr. In many cases, the product is isolated as this salt, which can be a stable, crystalline solid that is easier to handle and purify than the freebase. For subsequent reactions, the freebase can be generated by treating the salt with a mild base.
-
Experimental Protocols
Protocol 1: Optimized Synthesis using N-Bromosuccinimide (NBS)
This protocol is designed to maximize mono-bromination selectivity and yield.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 1,3-dimethylpyrazole (1.0 eq) and anhydrous acetonitrile (ACN) (approx. 10 mL per 1 g of pyrazole).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous ACN. Add this solution dropwise to the cooled pyrazole solution over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0°C and monitor its progress every 30 minutes using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 2-4 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield 5-Bromo-1,3-dimethyl-1H-pyrazole. To obtain the hydrobromide salt, the purified freebase can be dissolved in a suitable solvent (like ether) and treated with a solution of HBr.
Visualizing the Process
Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing and solving common issues during the synthesis.
Caption: A workflow for troubleshooting low yield or impurity issues.
Reaction Mechanism Overview
This diagram illustrates the electrophilic substitution mechanism.
Caption: Electrophilic bromination of 1,3-dimethylpyrazole.
References
Technical Support Center: Navigating Side Reactions in the Suzuki Coupling of Bromopyrazoles
Welcome to the Technical Support Center for Suzuki coupling reactions involving bromopyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common challenges. Pyrazoles are a cornerstone in medicinal chemistry, and their functionalization via Suzuki-Miyaura coupling is a powerful tool. However, the unique electronic nature of the pyrazole ring introduces specific challenges and side reactions that can hinder success.
This document provides in-depth, field-proven insights into identifying, understanding, and mitigating these undesired pathways. We will move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the Suzuki coupling of bromopyrazoles. Each issue is presented with its probable causes and a step-by-step guide to resolution.
Issue 1: Low or No Yield of the Desired Coupled Product
You've set up your Suzuki reaction with a bromopyrazole and an appropriate boronic acid, but the reaction is sluggish, stalls, or fails to yield the desired product.
Possible Cause A: Catalyst Inhibition or Poisoning
The nitrogen atoms in the pyrazole ring, especially the unprotonated sp² nitrogen, are Lewis basic and can coordinate to the palladium center. This coordination can deactivate the catalyst, preventing it from participating in the catalytic cycle.[1][2] This is a particularly prevalent issue with unprotected N-H pyrazoles.[1][3]
Solutions:
-
N-H Protection: If your pyrazole is unprotected, consider protecting the N-H group with a suitable protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[4] This blocks the primary site of catalyst coordination. However, be aware that some protecting groups may be unstable under the reaction conditions.[4]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or other Buchwald-type biaryl phosphines can promote the desired catalytic cycle and sterically hinder the coordination of the pyrazole nitrogen to the palladium center.[1][5]
-
Use of Pre-catalysts: Modern palladium pre-catalysts, such as the G2, G3, or G4 palladacycles (e.g., XPhos Pd G4), are often more robust and efficient at generating the active Pd(0) species, which can overcome some degree of catalyst inhibition.[3]
Possible Cause B: Inappropriate Base Selection
The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[6] An incorrect choice of base can lead to a stalled reaction.
Solutions:
-
Base Strength and Solubility: For many bromopyrazole couplings, moderately strong inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective.[1][7] Cesium carbonate is often superior due to its high solubility in organic solvents.[7] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
Substrate Compatibility: If your bromopyrazole or boronic acid contains base-sensitive functional groups (e.g., esters), a milder base like KF might be necessary to prevent hydrolysis.[6]
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield issues.
Issue 2: Significant Formation of a Debrominated Pyrazole Byproduct
You observe a significant amount of the pyrazole starting material where the bromine atom has been replaced by a hydrogen atom.
Causality: The Mechanism of Debromination (Hydrodehalogenation)
Debromination is a common side reaction in Suzuki couplings and is particularly problematic for electron-deficient and N-heterocyclic halides like bromopyrazoles.[5] The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water. This Pd-H species can then undergo reductive elimination with the pyrazole group on the palladium intermediate to yield the debrominated product.[5]
Solutions:
-
Choice of Halide: The propensity for dehalogenation generally follows the trend I > Br > Cl.[5] If you are using an iodopyrazole and observing significant dehalogenation, switching to the corresponding bromopyrazole or even chloropyrazole can mitigate this side reaction.[3][8]
-
Base Selection: Avoid strong alkoxide bases which can readily generate hydride species. Milder inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred.[5]
-
Solvent Choice: Be cautious with alcohol-based solvents, as they can be a source of hydrides. If an alcohol is necessary for solubility, consider using it as a co-solvent in minimal amounts. Anhydrous solvent systems can also be beneficial for highly susceptible substrates.[5]
-
Ligand Effects: Bulky, electron-rich ligands that accelerate the rate of the desired cross-coupling can often outcompete the rate of dehalogenation.
Mechanism of Debromination Side Reaction
Caption: Pathway for the debromination side reaction.
Issue 3: Formation of Homocoupled Byproducts
Your reaction mixture contains significant amounts of bipyrazole (from the bromopyrazole) or biaryl (from the boronic acid).
Causality and Mechanisms:
-
Homocoupling of Bromopyrazole (Ullmann-type): This can occur via a reductive coupling of two bromopyrazole molecules, often promoted by Pd(0) species at higher temperatures.
-
Homocoupling of Boronic Acid: This is an oxidative process, often occurring when the reaction mixture is exposed to air (oxygen).[9][10] It can also be promoted by Pd(II) species that may form if the catalyst is not efficiently reduced to Pd(0).[9]
Solutions:
-
Inert Atmosphere: Meticulously degas your solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration. This is critical to prevent oxygen-mediated homocoupling of the boronic acid.
-
Catalyst Choice and Purity: Ensure you are using a high-purity palladium source. The presence of Pd(II) impurities can promote boronic acid homocoupling. Using pre-catalysts that cleanly generate Pd(0) can be advantageous.
-
Reaction Temperature: Avoid excessively high temperatures, which can favor the reductive homocoupling of the bromopyrazole.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes help to push the desired cross-coupling forward and minimize the relative amount of bromopyrazole homocoupling.
Pathways to Homocoupling Products
Caption: Two distinct pathways leading to homocoupling.
Issue 4: Protodeborylation of the Boronic Acid
You observe the formation of an arene byproduct corresponding to the protonolysis of your boronic acid starting material.
Causality: The Mechanism of Protodeborylation
Protodeborylation is the cleavage of the C-B bond and its replacement with a C-H bond.[11] This side reaction consumes your boronic acid, reducing the yield of the desired product. The mechanism is highly dependent on pH.[11][12] In the basic conditions of the Suzuki coupling, it often proceeds via a base-catalyzed pathway involving the boronate species and a proton source (typically water).[11] Heteroaromatic boronic acids can be particularly susceptible to this side reaction.[1][12][13]
Solutions:
-
Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeborylation than their corresponding boronic acids.[14] They act as a "slow-release" source of the boronic acid under the reaction conditions.
-
Control Water Content: While aqueous conditions are common, using an excessive amount of water can accelerate protodeborylation. Try adjusting the solvent-to-water ratio. For highly sensitive substrates, anhydrous conditions may be necessary.
-
Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures can increase the rate of protodeborylation.[1]
-
Base Choice: The choice of base can influence the rate of protodeborylation. In some cases, a weaker base may be beneficial.
| Parameter | Recommendation to Minimize Protodeborylation | Rationale |
| Boron Source | Use boronic esters (e.g., pinacol esters) | More stable to hydrolysis than boronic acids.[14] |
| Temperature | Use the lowest effective temperature | Higher temperatures accelerate the rate of decomposition.[1] |
| Solvent | Minimize water content or use anhydrous conditions | Water is the proton source for the undesired reaction.[11] |
| Base | Screen different bases (e.g., K₃PO₄, K₂CO₃) | The rate of protodeborylation is pH-dependent.[12] |
Frequently Asked Questions (FAQs)
Q1: Does the position of the bromine on the pyrazole ring (C3, C4, or C5) affect the reaction?
A: Yes, the position of the bromine atom significantly impacts reactivity and the propensity for side reactions. Generally, 3-bromopyrazoles tend to react faster than 4-bromopyrazoles.[1] The electronic environment and steric accessibility of the C-Br bond differ at each position, influencing the rate of oxidative addition. Furthermore, the potential for catalyst inhibition can vary, as the proximity of the reacting center to the pyrazole nitrogens changes. For example, product inhibition might be more pronounced with 4-aryl pyrazoles compared to 3-aryl pyrazoles.[1]
Q2: I am working with a bromopyrazole that has other sensitive functional groups. What precautions should I take?
A: The Suzuki coupling is known for its excellent functional group tolerance, but care must be taken with base-sensitive groups like esters or amides.
-
For esters: Avoid strong hydroxide bases. Use K₂CO₃ or, for very sensitive esters, KF.[6]
-
For unprotected N-H groups (amides, indoles, etc.): These can be deprotonated by the base, potentially leading to side reactions or catalyst inhibition. Protecting the N-H group is often the most robust strategy.[4][5]
Q3: My reaction works, but it's very slow. How can I speed it up without increasing side reactions?
A: Increasing the reaction rate is often a balance.
-
Catalyst System: The combination of a highly active palladium pre-catalyst (like a G3 or G4 palladacycle) with a bulky biaryl phosphine ligand (like XPhos) is often the most effective way to increase the rate of the desired catalytic turnover.[3]
-
Temperature: Modestly increasing the temperature can help, but monitor carefully for an increase in side products like debromination or homocoupling.
-
Microwave Irradiation: For high-throughput synthesis or difficult couplings, microwave-assisted heating can dramatically reduce reaction times, often leading to cleaner reactions and higher yields.[3][15]
Q4: Can I run this reaction "ligand-free"?
A: While some Suzuki couplings can proceed without the addition of an external phosphine ligand, especially with highly reactive aryl iodides, it is generally not recommended for challenging substrates like bromopyrazoles. The phosphine ligand is crucial for stabilizing the Pd(0) species, preventing its precipitation as inactive palladium black, and facilitating the key steps of the catalytic cycle.[16] For bromopyrazoles, the use of a suitable ligand is almost always necessary to achieve good results and suppress side reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 9. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-1,3-dimethyl-1H-pyrazole Hydrobromide Coupling
Welcome to the technical support center dedicated to the nuanced art of cross-coupling reactions involving 5-bromo-1,3-dimethyl-1H-pyrazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading and other critical parameters for successful Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. Here, we move beyond mere procedural lists to delve into the mechanistic reasoning behind our troubleshooting advice, ensuring your experiments are both successful and reproducible.
Section 1: Foundational Knowledge & Initial Considerations
FAQ 1: My starting material is a hydrobromide salt. How does this impact my reaction setup?
The hydrobromide salt form of your pyrazole starting material necessitates the addition of at least one extra equivalent of base to neutralize the hydrogen bromide and generate the free base of the pyrazole in situ. Failure to account for this will result in protonation of your desired base, rendering it ineffective in the catalytic cycle and leading to little or no product formation.
Recommended Action: Always add at least one equivalent of your chosen base to neutralize the HBr salt, in addition to the amount required for the catalytic cycle itself (typically 2-3 equivalents).
FAQ 2: What are the general guidelines for initial catalyst loading for different coupling reactions with this substrate?
For initial screening, a robust starting point is crucial. While over-optimization at the initial stage is not recommended, a well-chosen catalyst loading can provide a clear indication of reaction viability. The following table provides empirically derived starting points for catalyst loading.[1][2]
| Coupling Reaction | Palladium Pre-catalyst | Typical Loading (mol%) | Notes |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 1.0 - 2.5 | For challenging couplings, consider modern pre-catalysts like XPhos Pd G3/G4.[3] |
| Mizoroki-Heck | Pd(OAc)₂, Pd₂(dba)₃ | 1.0 - 3.0 | Often requires a phosphine ligand; the Pd:ligand ratio is critical.[4] |
| Sonogashira | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Pd: 1.0 - 5.0, CuI: 2.0 - 10.0 | The copper co-catalyst is crucial for activating the terminal alkyne.[5][6][7] |
Section 2: Troubleshooting Common Issues in Coupling Reactions
This section is structured to address specific problems you may encounter during your experiments.
Issue 1: Low to No Conversion of Starting Material
This is one of the most common issues in cross-coupling reactions. A systematic approach is key to identifying the root cause.[8]
Caption: Troubleshooting workflow for low or no product conversion.
A1: The first and most critical checkpoint is the base . As your starting material is a hydrobromide salt, you must use enough base to both neutralize the salt and facilitate the catalytic cycle. For Suzuki reactions, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[9][10][11][12][13] For Heck and Sonogashira reactions, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often employed.[6][14]
-
Actionable Advice: Ensure you are using at least 3 equivalents of base. If solubility is an issue, consider switching to a more soluble base like K₃PO₄ or using a solvent system like dioxane/water that can better dissolve inorganic bases.[15]
A2: The next step is to evaluate the catalyst's activity . The active form of the catalyst is a Pd(0) species.[16] If you are using a Pd(II) pre-catalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ. This reduction can sometimes be inefficient.
-
Actionable Advice:
-
Use a fresh catalyst source: Palladium catalysts, especially those with phosphine ligands, can degrade upon exposure to air.
-
Consider a pre-formed Pd(0) source: Pd(PPh₃)₄ is a common choice, but be aware of its air sensitivity.[1]
-
Employ modern pre-catalysts: Buchwald-type pre-catalysts are designed for high activity and stability, making them excellent for challenging substrates like N-rich heterocycles.[17]
-
Ensure an inert atmosphere: Oxygen can oxidatively deactivate your Pd(0) catalyst.[1] Rigorous degassing of your solvent and reaction mixture is essential.[8]
-
Issue 2: Formation of Significant Byproducts
Byproduct formation can complicate purification and reduce the yield of your desired product.
A3: Homocoupling of boronic acids is often a result of oxidative coupling, which is promoted by the presence of oxygen.
-
Actionable Advice:
-
Improve degassing: This is the most effective way to minimize homocoupling. Ensure your solvent is thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[1]
-
Control the stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is standard, but a large excess can favor homocoupling.
-
Lower the temperature: While this may slow down the desired reaction, it can disproportionately reduce the rate of homocoupling.
-
A4: Glaser coupling is a copper-mediated homocoupling of terminal alkynes and is a common side reaction in Sonogashira couplings.[5]
-
Actionable Advice:
-
Reduce the amount of copper catalyst: While some copper is necessary, using a large excess can promote Glaser coupling. Try reducing the CuI loading to 1-2 mol%.
-
Slow addition of the alkyne: Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[5]
-
Consider copper-free conditions: Several modern protocols for Sonogashira couplings that do not require a copper co-catalyst have been developed.[18] These can be particularly useful if Glaser coupling is a persistent issue.
-
Section 3: Experimental Protocols
The following are starting-point protocols that can be optimized for your specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 equiv.).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add the degassed solvent (e.g., dioxane/water 4:1).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[19]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%), and copper(I) iodide (5 mol%).[7][20]
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 3.0 equiv.).[6]
-
Add the terminal alkyne (1.1 equiv.) via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C as needed.[21]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.[22]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 21. benchchem.com [benchchem.com]
- 22. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Purification of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide
Welcome to the technical support center for the purification of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. The information provided is based on established principles of organic chemistry and extensive experience with analogous heterocyclic compounds.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Product is an Oil or Gummy Solid Instead of a Crystalline Material
Symptoms:
-
After synthesis and initial workup, the product does not solidify.
-
During recrystallization, the compound "oils out" of the solution.
Probable Causes:
-
Residual Solvent: Trapped solvent, especially high-boiling point solvents like DMF or DMSO, can prevent crystallization.
-
Hygroscopic Nature: Hydrobromide salts are often hygroscopic and can absorb atmospheric moisture, leading to a syrupy consistency.
-
Presence of Impurities: Impurities can act as a "eutectic mixture," lowering the melting point of the product and hindering crystal lattice formation. Common impurities include unreacted starting materials or over-brominated species.[1]
-
Incorrect pH: The pH of the solution can affect the salt's stability and solubility.
Solutions:
-
Azeotropic Removal of Water: If moisture is suspected, dissolve the crude product in a suitable solvent (e.g., toluene) and evaporate the solvent under reduced pressure. This process can be repeated to effectively remove water.
-
Solvent Trituration: Vigorously stir the oily product with a non-polar solvent in which the desired product is insoluble (e.g., diethyl ether, hexanes). This can often induce crystallization by washing away soluble impurities.
-
Recrystallization with a Seed Crystal: If a small amount of pure, crystalline material is available, adding a "seed crystal" to a supersaturated solution can initiate crystallization.[2]
-
pH Adjustment: Ensure the final product is maintained in an acidic environment to stabilize the hydrobromide salt. An acidic wash during the workup can be beneficial.[1]
Issue 2: Discolored Product (Yellow, Brown, or Pink Hue)
Symptoms:
-
The isolated solid is not the expected white or off-white color.
Probable Causes:
-
Oxidation: Pyrazole rings can be susceptible to oxidation, especially in the presence of light and air, leading to colored byproducts.
-
Residual Bromine: Traces of bromine (Br₂) from the bromination step can impart a yellow or brown color.
-
Side-Reaction Impurities: Incomplete cyclization or side reactions involving the hydrazine starting material can produce colored impurities.[1]
Solutions:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture briefly, then filter through celite to remove the charcoal and adsorbed colored impurities.[1]
-
Reductive Quench: During the reaction workup, quenching with a mild reducing agent like sodium thiosulfate or sodium bisulfite can remove residual bromine.
-
Recrystallization: This is often the most effective method for removing colored impurities, as they may remain in the mother liquor.[1][2]
Issue 3: Low Yield After Recrystallization
Symptoms:
-
A significant loss of material is observed after the recrystallization process.
Probable Causes:
-
High Solubility in the Recrystallization Solvent: The chosen solvent may be too effective at dissolving the product, even at low temperatures.
-
Use of Excess Solvent: Using more solvent than necessary to dissolve the crude product will result in a lower recovery.[2]
-
Premature Crystallization: If the solution cools too quickly, the product may precipitate out along with impurities.
Solutions:
-
Solvent System Optimization: Experiment with mixed solvent systems. A common technique is to dissolve the compound in a "good" solvent (e.g., ethanol, methanol) and then add an "anti-solvent" (e.g., diethyl ether, hexanes) until the solution becomes turbid, followed by slow cooling.[2]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[2]
-
Mother Liquor Re-processing: The mother liquor can be concentrated and a second crop of crystals can be collected, although they may be of lower purity.
II. Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
A1: The choice of solvent is highly dependent on the polarity of the specific pyrazole derivative. For hydrobromide salts, polar protic solvents are often a good starting point. Here is a table of suggested solvents to screen:
| Solvent System | Type | Polarity | Comments |
| Isopropanol | Protic | Medium | Good for single-solvent recrystallization. |
| Ethanol/Water | Mixed Protic | High | The compound is dissolved in hot ethanol, and water is added as an anti-solvent.[2] |
| Methanol/Diethyl Ether | Mixed | Medium | Dissolve in methanol, add diethyl ether as an anti-solvent. |
| Acetonitrile | Aprotic | High | Can be effective, but may require heating. |
Q2: How can I confirm the purity of my final product?
A2: A combination of techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range indicates high purity. Impurities will typically cause a broadened and depressed melting point.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
Q3: My NMR spectrum shows two sets of peaks for the methyl groups. Is this an impurity?
A3: While it could be an impurity, it's also possible you are observing regioisomers if the synthesis was not completely regioselective.[1] The bromination of N-methylpyrazoles can sometimes lead to substitution at different positions on the pyrazole ring.[3][4] Careful analysis of the coupling patterns and chemical shifts in the NMR spectrum, along with 2D NMR techniques (like COSY and HMBC), can help elucidate the structures. Fractional recrystallization may be necessary to separate these isomers.[2]
III. Experimental Protocols
Protocol 1: General Recrystallization Procedure (Isopropanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol while stirring to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, cool the flask in an ice bath for at least 30 minutes.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Decolorization with Activated Charcoal
-
Dissolution: Dissolve the colored crude product in a suitable solvent (e.g., ethanol) at room temperature.
-
Charcoal Addition: Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product).
-
Stirring: Stir the suspension for 15-30 minutes at room temperature. Avoid excessive heating, as it can sometimes cause reactions with the charcoal surface.
-
Filtration: Filter the mixture through a pad of celite in a Büchner funnel to remove the charcoal.
-
Solvent Removal: Remove the solvent under reduced pressure to recover the decolorized product, which can then be further purified by recrystallization.
IV. Visualized Workflows
Troubleshooting Decision Tree for Purification
Caption: Decision tree for troubleshooting purification issues.
General Purification Workflow
Caption: General workflow for purification and analysis.
V. References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. Retrieved from --INVALID-LINK--
-
Kumar, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEWLY SYNTHESIZED PYRAZOLES. TCI Journals. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Bromination of pyrazole derivatives. [Diagram]. Retrieved from --INVALID-LINK--
-
Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Russian Journal of Electrochemistry, 46(2), 123–129.
-
Abarca, B., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4579.
-
Google Patents. (n.d.). CN111072630A - Preparation method and application of bromopyrazole compound intermediate. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN110903279A - Pyrazole compound and salt and application thereof. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 517-576.
-
ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 1435-1466.
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Polymers, 13(21), 3682.
-
PubMed. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1365-71.
References
Preventing dehalogenation of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide
A Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the Technical Support Center for 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand the challenges that can arise during experimentation. One of the most common issues encountered with heteroaryl halides is dehalogenation, an undesired side reaction that can significantly impact reaction yield and purity.
This comprehensive guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a thorough exploration of the underlying reaction mechanisms to empower you to overcome the challenge of dehalogenation and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem?
A: Dehalogenation is the premature removal of the bromine atom from the pyrazole ring, replacing it with a hydrogen atom. This results in the formation of 1,3-dimethyl-1H-pyrazole as a significant byproduct, reducing the yield of your desired cross-coupled product and complicating purification.[1][2]
Q2: My reaction is showing a significant amount of the dehalogenated byproduct. What are the most likely causes?
A: The primary culprits for dehalogenation are often related to the reaction conditions. Key factors include the choice of palladium catalyst and ligand, the type and strength of the base, the reaction temperature, and the solvent system.[1][3] The formation of palladium-hydride (Pd-H) species is a widely accepted mechanism for this side reaction.[2][3]
Q3: How does the hydrobromide salt form of the starting material affect the reaction?
A: The hydrobromide salt of 5-Bromo-1,3-dimethyl-1H-pyrazole means that the pyrazole ring is protonated. In a typical cross-coupling reaction, the base you add will first neutralize this acidic proton before participating in the catalytic cycle. This initial acid-base reaction should be considered when determining the stoichiometry of the base required for your transformation.
Q4: Are N-heterocyclic bromides like this one particularly prone to dehalogenation?
A: Yes, N-heterocyclic halides, including bromopyrazoles, can be more susceptible to dehalogenation compared to simple aryl halides.[3] The electronic nature of the heterocyclic ring can influence the stability of the intermediates in the catalytic cycle, sometimes favoring the undesired dehalogenation pathway.
Troubleshooting Guide: A Deep Dive into Dehalogenation
Encountering dehalogenation can be frustrating, but a systematic approach to troubleshooting can often lead to a successful outcome. This section breaks down the key reaction parameters and provides actionable solutions.
The Catalytic System: Palladium Source and Ligand Choice
The heart of any cross-coupling reaction is the palladium catalyst and its associated ligand. The electronic and steric properties of the ligand play a crucial role in promoting the desired C-C or C-N bond formation while suppressing dehalogenation.
Common Problem: The rate of reductive elimination to form the desired product is slow, allowing the competing dehalogenation pathway to dominate.
Solutions:
-
Ligand Selection: Switch to bulkier, more electron-rich phosphine ligands. These ligands can accelerate the reductive elimination step, outcompeting the formation and reaction of palladium-hydride species.[1][2] Buchwald's biaryl phosphine ligands are often highly effective in these scenarios.[3]
-
Catalyst Precursor: Consider using a pre-formed palladium catalyst that readily generates the active Pd(0) species. This can sometimes lead to more consistent and reproducible results.
| Ligand Type | Effect on Dehalogenation | Recommended Ligands |
| Simple Phosphines (e.g., PPh₃) | Can be prone to dehalogenation, especially at higher temperatures. | Upgrade to more specialized ligands. |
| Bulky, Electron-Rich Phosphines | Generally suppress dehalogenation by accelerating reductive elimination.[1][2] | SPhos, XPhos, RuPhos, tBuXPhos |
| N-Heterocyclic Carbenes (NHCs) | Can also be effective in preventing dehalogenation. | IPr, IMes |
The Role of the Base: More Than Just a Proton Scavenger
The base is a critical component of the reaction, not only for neutralizing the hydrobromide salt but also for facilitating the catalytic cycle. However, the wrong choice of base can be a significant contributor to dehalogenation.
Common Problem: The base is too strong or is acting as a hydride source, leading to the formation of Pd-H species.
Solutions:
-
Base Strength: Opt for weaker inorganic bases over strong alkoxide bases. Strong bases can sometimes promote side reactions.[1][4]
-
Counter-ion Effects: The choice of cation can also influence the reaction outcome. Consider screening different carbonate or phosphate bases.
| Base Type | Potential for Dehalogenation | Recommended Bases |
| Strong Alkoxide Bases (e.g., NaOtBu, KOtBu) | Higher potential, especially at elevated temperatures. | Use with caution; may be necessary for less reactive systems. |
| Weaker Inorganic Bases (e.g., Carbonates, Phosphates) | Generally lower potential for dehalogenation.[1][3][4] | K₂CO₃, Cs₂CO₃, K₃PO₄ |
Reaction Parameters: Temperature and Solvent Effects
Controlling the reaction environment is key to minimizing unwanted side reactions.
Common Problem: High temperatures can accelerate the rate of dehalogenation. Protic solvents or impurities can act as a source of hydrides.
Solutions:
-
Temperature Optimization: If dehalogenation is observed, try reducing the reaction temperature. A more active catalyst system may be required to achieve a reasonable reaction rate at lower temperatures.[1]
-
Solvent Choice: Use anhydrous, aprotic solvents to minimize potential hydride sources. While some water is often necessary for Suzuki couplings, excessive amounts should be avoided.[2][3]
| Parameter | Recommendation to Minimize Dehalogenation |
| Temperature | Operate at the lowest effective temperature. |
| Solvent | Use anhydrous, aprotic solvents like dioxane, THF, or toluene.[1][3][5] |
Experimental Protocols: A Starting Point for Success
The following protocols are provided as a general starting point for cross-coupling reactions with this compound. Optimization of these conditions for your specific substrate is highly recommended.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed to minimize dehalogenation in a typical Suzuki-Miyaura reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Pd₂(dba)₃ (Palladium catalyst precursor)
-
SPhos (Ligand)
-
K₃PO₄ (Base)
-
Toluene and Water (Solvent system)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (3.0 eq.).
-
Add the palladium precursor Pd₂(dba)₃ (0.02 eq.) and the ligand SPhos (0.04 eq.).
-
Add the solvent system of toluene and water (e.g., a 10:1 ratio).
-
Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[3]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a starting point for the C-N cross-coupling of an amine with this compound.
Materials:
-
This compound
-
Amine
-
Pd₂(dba)₃ (Palladium catalyst precursor)
-
tBuXPhos (Ligand)
-
NaOtBu (Base)
-
Toluene (Solvent)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the amine (1.2 eq.), and NaOtBu (1.5 eq.) to a reaction vessel.
-
Add the palladium precursor Pd₂(dba)₃ (0.02 eq.) and the ligand tBuXPhos (0.04 eq.).
-
Add anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress.
-
After completion, cool the reaction and proceed with workup and purification.
Visualizing the Process: Reaction Mechanisms and Troubleshooting
Understanding the underlying mechanisms can aid in rational troubleshooting.
The Competing Pathways: Desired Coupling vs. Dehalogenation
The following diagram illustrates the key decision point in the catalytic cycle where the reaction can either proceed to the desired product or the dehalogenated byproduct.
Caption: Competing pathways in palladium-catalyzed cross-coupling.
Troubleshooting Workflow
This flowchart provides a logical sequence for addressing dehalogenation issues.
Caption: A systematic workflow for troubleshooting dehalogenation.
References
Navigating the Challenges of Heck Reactions with Bromopyrazoles: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, when employing heteroaromatic substrates such as bromopyrazoles, researchers often encounter a unique set of challenges that can impede reaction success. This guide, structured in a responsive question-and-answer format, provides in-depth technical insights and field-proven troubleshooting strategies to navigate the complexities of Heck reactions involving bromopyrazoles, ensuring robust and reproducible outcomes in your research and development endeavors.
Understanding the Landscape: Why Bromopyrazoles Can Be Tricky Substrates
Heck reactions with bromopyrazoles present specific hurdles primarily due to the inherent electronic properties of the pyrazole ring. The presence of two nitrogen atoms within the five-membered ring can lead to strong coordination with the palladium catalyst. This coordination can sequester the active catalytic species, effectively poisoning the catalyst and stalling the reaction.[1][2][3] Furthermore, the electron-rich nature of the pyrazole ring can influence the oxidative addition step and increase the propensity for undesirable side reactions, most notably dehalogenation.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with a bromopyrazole is showing no conversion. What are the most likely causes?
A: A complete lack of reactivity in a Heck reaction with a bromopyrazole substrate often points to one of several critical issues:
-
Catalyst Inactivation: As mentioned, the nitrogen atoms of the pyrazole ring can act as strong ligands for the palladium catalyst, leading to the formation of stable, inactive complexes. This is a primary cause of reaction failure with N-heteroaryl halides.[1]
-
Inefficient Pre-catalyst Activation: Many Heck reactions utilize a Pd(II) pre-catalyst, such as Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species.[4] If the reducing agent (often a phosphine ligand or the solvent) is not effective, the catalytic cycle will not initiate.
-
Poor Substrate Purity: Impurities in the bromopyrazole starting material or other reagents can interfere with the catalyst. Ensure all reactants and the solvent are of high purity and appropriately dried.
-
Inappropriate Reaction Conditions: Temperature, solvent, and base selection are crucial. Insufficient temperature may not provide the necessary activation energy for the oxidative addition step.
Q2: I'm observing significant dehalogenation of my bromopyrazole. How can I suppress this side reaction?
A: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common and frustrating side reaction in Heck couplings of bromoarenes. Several strategies can be employed to mitigate this issue:
-
Choice of Base: The nature of the base can significantly influence the extent of dehalogenation. While tertiary amines like triethylamine (Et₃N) are common, they can sometimes promote dehalogenation. Consider using inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or cesium carbonate (Cs₂CO₃).
-
Additives: The addition of certain salts can suppress dehalogenation. For instance, the inclusion of sodium bromide (NaBr) has been shown to be effective. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can also improve reaction outcomes and reduce side reactions.
-
Ligand Selection: The choice of phosphine ligand can play a role. Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway over dehalogenation.
In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions, organized by key reaction parameters.
Problem 1: Low to No Product Yield
| Potential Cause | Underlying Rationale & Explanation | Troubleshooting Steps & Recommendations |
| Catalyst Poisoning by Pyrazole Nitrogen | The lone pair of electrons on the pyrazole nitrogen atoms can coordinate strongly to the palladium center, forming a stable palladacycle that is catalytically inactive. This is particularly problematic for unprotected NH-pyrazoles. | 1. N-Substitution: If possible, protect the pyrazole nitrogen with a suitable group (e.g., methyl, benzyl, BOC). This blocks the coordination site and can significantly improve reactivity. 2. Use of Bulky Ligands: Employing sterically demanding phosphine ligands (e.g., tri-tert-butylphosphine, XPhos) can disfavor the formation of stable catalyst-substrate complexes.[1] 3. Higher Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may overcome partial catalyst deactivation. |
| Inefficient Oxidative Addition | The C-Br bond of a bromopyrazole can be less reactive than that of a simple bromoarene, especially if the pyrazole ring is electron-rich. Oxidative addition of the aryl bromide to the Pd(0) center is the rate-limiting step in many Heck reactions. | 1. Switch to a More Active Halide: If feasible, consider using the corresponding iodopyrazole, as the C-I bond is more readily cleaved by palladium. 2. Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. Monitor for substrate or product decomposition. 3. Use of Electron-Rich Ligands: Ligands that increase the electron density on the palladium center can promote oxidative addition. |
| Decomposition of Catalyst (Palladium Black Formation) | The formation of palladium black indicates the aggregation of Pd(0) into an inactive metallic form. This can be caused by high temperatures, inappropriate ligand-to-metal ratios, or the absence of stabilizing ligands. | 1. Optimize Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand is often beneficial to stabilize the Pd(0) species. 2. Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. 3. Consider a Ligandless Protocol (with caution): In some cases, particularly with highly reactive aryl iodides and under specific conditions (e.g., microwave irradiation), ligandless Heck reactions can be successful and avoid issues related to phosphine ligands.[5][6][7] |
Problem 2: Formation of Side Products
| Side Product | Plausible Mechanism | Mitigation Strategies |
| Dehalogenated Pyrazole | This can occur via a competing reductive pathway where a hydride source (e.g., from the amine base or solvent) reduces the aryl-palladium intermediate before it can react with the alkene. | 1. Base Selection: Switch from amine bases to inorganic bases (K₂CO₃, Cs₂CO₃). 2. Solvent Choice: Ensure the use of anhydrous, high-purity solvents. 3. Additives: Incorporate NaBr or a phase-transfer catalyst like TBAB. |
| Alkene Isomerization | After the desired product is formed, the palladium-hydride species (formed during β-hydride elimination) can re-add to the product alkene and then eliminate again, leading to isomerization of the double bond. | 1. Base Stoichiometry: Ensure an adequate amount of base is present to quickly neutralize the HBr generated, which in turn facilitates the reductive elimination of the palladium-hydride species. 2. Reaction Time: Minimize reaction times once the starting material is consumed to reduce the exposure of the product to the active catalyst. |
| Homocoupling of the Bromopyrazole | Two molecules of the bromopyrazole can couple to form a bipyrazole species. This is more common with highly reactive catalysts and at high concentrations. | 1. Lower Catalyst Loading: Use the minimum effective amount of palladium catalyst. 2. Slower Addition: If practical, add the bromopyrazole slowly to the reaction mixture to maintain a low concentration. |
Experimental Protocols: A Starting Point
The following protocols provide a general framework for performing a Heck reaction with a bromopyrazole. Optimization will likely be necessary for your specific substrate.
Protocol 1: Standard Heck Reaction with a Phosphine Ligand
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromopyrazole (1.0 mmol), the alkene (1.2-1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., triphenylphosphine, PPh₃, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 mmol) and a dry, degassed solvent (e.g., DMF, NMP, or dioxane, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Ligand-Free Heck Reaction
Note: This approach is often more successful with iodo- or activated bromopyrazoles.
-
In a microwave-safe reaction vessel, combine the bromopyrazole (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 mmol, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add a high-boiling polar solvent such as DMF or NMP (3-5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction to a high temperature (e.g., 150-180 °C) for a short duration (e.g., 10-30 minutes).[5][7][8]
-
After cooling, work up the reaction as described in Protocol 1.
Visualizing the Process
The Heck Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.
References
- 1. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Ligand-free Heck reactions using low Pd-loading. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
How to increase the rate of reaction for 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide
Welcome to the technical support center for 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile synthetic building block. We will move beyond simple procedural lists to explore the underlying chemical principles that govern reaction kinetics, empowering you to make informed decisions in your experimental design.
PART 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by researchers working with this compound.
Q1: My reaction is completely stalled. I've mixed my reactants, but I'm only recovering the starting material. What's the most likely cause?
A1: The most common reason for a non-reactive system is the failure to account for the hydrobromide salt form of the starting material. The pyrazole nitrogen is protonated, making the molecule positively charged and generally unreactive in many common transformations, particularly palladium-catalyzed cross-coupling reactions.
The Causality: The active form of the molecule required for most coupling reactions is the neutral 5-Bromo-1,3-dimethyl-1H-pyrazole. The initial protonated state prevents the pyrazole from participating effectively in catalytic cycles, such as the oxidative addition step in palladium catalysis, where electron density on the heterocyclic ring can influence the reaction rate. Before the main reaction can proceed, this proton must be neutralized.
Solution: You must add a stoichiometric equivalent of a base in addition to the base required for the reaction's catalytic cycle. A preliminary acid-base neutralization is the critical first step. For every 1 mole of the hydrobromide salt, you need at least 1 mole of base just for the deprotonation, plus the catalytic amount needed for the reaction itself.
Q2: What are the primary factors I should consider to increase the reaction rate for this substrate?
A2: The reaction rate is a multifactorial issue dependent on the specific transformation you are performing (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). However, the key pillars for optimization are universal:
-
Base Selection: As discussed in Q1, neutralizing the hydrobromide is essential. Beyond that, the base plays a critical role in the catalytic cycle itself. Its strength and solubility can dramatically affect the rate.
-
Catalyst & Ligand System: For cross-coupling reactions, the choice of palladium source and, more importantly, the phosphine ligand is paramount. The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich ligands are often required for challenging substrates like five-membered heterocycles.[1][2]
-
Solvent Choice: The solvent must fully dissolve the reactants and the base to ensure a homogeneous reaction mixture. It also influences reaction kinetics; polar aprotic solvents like DMF, dioxane, or toluene are common choices. Some studies have shown that fluorinated alcohols can improve regioselectivity in pyrazole synthesis, highlighting the profound impact of the solvent environment.[3]
-
Temperature: Reaction rates generally increase with temperature. Many cross-coupling reactions require elevated temperatures (80-150 °C) to proceed at a reasonable pace.[4] Microwave irradiation is an effective technique for rapidly and uniformly heating the reaction mixture, often leading to dramatically reduced reaction times and improved yields.[5][6]
Q3: How does the bromine at the C5 position affect reactivity compared to other halogens or positions?
A3: The C-Br bond at the C5 position is well-suited for a variety of cross-coupling reactions. In the context of palladium-catalyzed reactions, the reactivity of halogens typically follows the trend I > Br > Cl, based on bond dissociation energy. While an iodo-pyrazole would be more reactive, it can also be more prone to side reactions like dehalogenation.[7] Bromo-pyrazoles often provide a good balance of reactivity and stability, making them superior substrates in many cases.[7] The C4 and C5 positions on the pyrazole ring are electron-rich and readily undergo electrophilic substitution, making them prime locations for halogenation and subsequent functionalization.[8][9][10]
PART 2: Troubleshooting Guide for Sluggish Reactions
This guide provides a structured approach to diagnosing and solving common issues encountered during the functionalization of this compound.
Issue: Low Conversion in a Suzuki-Miyaura C-C Coupling Reaction
-
Symptom: After several hours at elevated temperature, LC-MS analysis shows >50% of the 5-bromo-pyrazole starting material remaining.
-
Goal: Drive the reaction to completion by systematically optimizing key parameters.
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.
Q: I've added 2 equivalents of K₂CO₃, but the reaction is still slow. What's wrong?
A: While 2 equivalents of a base like potassium carbonate may seem sufficient, it may not be optimal for two reasons:
-
Neutralization Sink: The first equivalent is consumed instantly to neutralize the hydrobromide salt, leaving only one equivalent for the catalytic cycle.
-
Base Strength and Solubility: For Suzuki couplings, a crucial step is transmetalation, which is often accelerated by stronger, more oxophilic bases like potassium phosphate (K₃PO₄). Carbonates can be insufficiently basic or have poor solubility in common organic solvents like toluene, leading to slow kinetics.
Expert Recommendation: Switch to K₃PO₄ (3 equivalents) and ensure vigorous stirring. The increased basicity and different coordination properties often enhance the rate-limiting transmetalation step.
| Base | pKa (of conjugate acid) | Typical Equivalents | Recommended Use Case |
| Na₂CO₃ | 10.3 | 2.0 - 3.0 | Mild conditions, sensitive substrates. |
| K₂CO₃ | 10.3 | 2.0 - 3.0 | Common, cost-effective choice for general Suzuki couplings. |
| K₃PO₄ | 12.3 | 2.0 - 3.0 | Highly recommended for Suzuki. Accelerates transmetalation, good for boronic acids. |
| Cs₂CO₃ | 10.3 | 2.0 - 3.0 | High solubility in organic solvents can sometimes improve rates. |
| NaOtBu | 19.0 | 2.0 - 3.0 | Recommended for Buchwald-Hartwig. Strong, non-nucleophilic base. |
Issue: Catalyst Decomposition or Inactivity in Buchwald-Hartwig Amination
-
Symptom: The reaction starts but quickly turns black (indicating palladium black precipitation) and stalls.
-
Goal: Maintain a stable, active catalytic species throughout the reaction.
Caption: Simplified Buchwald-Hartwig Catalytic Cycle Highlighting Failure Points.
Q: My Buchwald-Hartwig amination is sluggish and I see catalyst decomposition. How can I fix this?
A: This is a classic problem. Five-membered heterocycles like pyrazoles can act as ligands themselves, coordinating to the palladium center and inhibiting catalysis.[1] Furthermore, if the reductive elimination step is slow, the active Pd(II) intermediate can decompose.
The Causality: The ligand's job is to create a specific steric and electronic environment around the palladium. If the ligand is not bulky enough, the pyrazole substrate or amine can displace it, leading to off-cycle, inactive species. A bulky ligand accelerates the rate-limiting reductive elimination step, preventing the catalyst from spending too much time in an unstable state and promoting catalyst turnover.
Expert Recommendation: Use a modern, sterically hindered biarylphosphine ligand. For pyrazole substrates, ligands like tBuDavePhos or catalysts systems with tBuBrettPhos have shown high efficacy.[1][11] These ligands create a bulky pocket around the metal that favors the desired catalytic steps and prevents catalyst inhibition.
| Ligand Family | Example Ligands | Key Feature | Recommended Use Case |
| Buchwald Biaryl | XPhos, SPhos, RuPhos | Sterically demanding and electron-rich. | General workhorses for a wide range of C-N and C-C couplings. Excellent starting point for screening.[12] |
| Josiphos | - | Ferrocene-based, chiral. | Often used in asymmetric catalysis. |
| DavePhos Family | tBuDavePhos | Bulky dialkylphosphino group on a biphenyl backbone. | Proven effective for C-N coupling with heterocyclic halides like bromopyrazoles.[2][11] |
| BrettPhos Family | tBuBrettPhos | Extremely bulky ligand with a methoxy-substituted biphenyl backbone. | Highly active catalyst systems, effective for a broad range of amines under mild conditions.[1] |
PART 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: In a glovebox or under a nitrogen atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 4 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., Toluene or 1,4-Dioxane, to make a 0.2 M solution with respect to the pyrazole).
-
Degassing: Seal the vial and degas the mixture by bubbling nitrogen through the solution for 10-15 minutes.
-
Heating: Place the vial in a preheated oil bath at 100 °C or heat in a microwave reactor to 120 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chim.it [chim.it]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Pyrazole-Based APIs
Welcome to the technical support center for the synthesis of pyrazole-based Active Pharmaceutical Ingredients (APIs). As a Senior Application Scientist, I have designed this guide to address the complex challenges and common pitfalls encountered in the laboratory and during scale-up. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Regioselectivity Control in Pyrazole Ring Formation
The classic Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is a cornerstone of pyrazole synthesis. However, when using non-symmetrical dicarbonyls, the reaction can yield a mixture of two regioisomers, a significant challenge for API purity.
Q1: Why am I getting a mixture of pyrazole regioisomers from my 1,3-dicarbonyl condensation?
A1: The formation of regioisomers is a direct consequence of the two non-equivalent carbonyl groups in your 1,3-dicarbonyl starting material. A substituted hydrazine can initiate nucleophilic attack at either carbonyl carbon, leading to two distinct cyclization pathways.
Causality and Mechanism: The regiochemical outcome is governed by a delicate balance of electronic and steric factors. The initial step is the condensation of the most nucleophilic nitrogen of the hydrazine (typically the unsubstituted -NH2 group) with one of the carbonyls.
-
Electronic Effects: The most electrophilic (electron-deficient) carbonyl carbon is generally favored for the initial attack. Electron-withdrawing groups (like a -CF₃ group, common in APIs such as Celecoxib) make the adjacent carbonyl more electrophilic, strongly directing the reaction.[1][2]
-
Steric Effects: Bulky substituents near a carbonyl group can hinder the approach of the hydrazine, favoring attack at the less sterically encumbered carbonyl.
-
Reaction Conditions: The pH of the reaction medium is critical. Acidic conditions can activate the carbonyls but may also protonate the hydrazine, reducing its nucleophilicity. The choice of solvent can also dramatically influence the isomeric ratio.[3]
The diagram below illustrates the two competing pathways for the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine.
References
Validation & Comparative
A Comparative Guide to 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide and its Isomers for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, pyrazole derivatives stand out as a versatile and highly valuable class of heterocyclic compounds. Their prevalence in a wide array of biologically active molecules, ranging from anti-inflammatory agents to oncology therapeutics, underscores the importance of understanding the nuanced properties of their various isomers.[1] This guide provides an in-depth, comparative analysis of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide and its key isomers: 3-bromo-1,5-dimethyl-1H-pyrazole and 4-bromo-1,3-dimethyl-1H-pyrazole.
This publication moves beyond a simple cataloging of properties, offering a technical narrative grounded in experimental data to elucidate the critical differences in synthesis, physicochemical characteristics, reactivity, and potential biological applications of these closely related molecules. For researchers and drug development professionals, the choice of a specific brominated dimethylpyrazole isomer can have profound implications for synthetic efficiency, downstream functionalization, and ultimately, the pharmacological profile of the target compound.
Physicochemical Properties: A Comparative Analysis
The seemingly subtle variation in the position of the bromine atom and methyl groups on the pyrazole ring leads to distinct physicochemical properties that influence solubility, melting point, and chromatographic behavior. A comprehensive understanding of these differences is paramount for effective purification and characterization.
| Property | 5-Bromo-1,3-dimethyl-1H-pyrazole | 3-Bromo-1,5-dimethyl-1H-pyrazole | 4-Bromo-1,3-dimethyl-1H-pyrazole |
| Molecular Formula | C₅H₇BrN₂ | C₅H₇BrN₂ | C₅H₇BrN₂ |
| Molecular Weight | 175.03 g/mol [2] | 175.03 g/mol [3] | 175.03 g/mol [4] |
| Appearance | Colorless to light yellow liquid | Not explicitly found | Liquid[5] |
| Boiling Point | 90 °C at 30 Torr | Not explicitly found | Not explicitly found |
| Density | ~1.58 g/cm³ (Predicted) | Not explicitly found | 1.487 g/mL at 25 °C[6] |
| pKa (Predicted) | 1.48 ± 0.10 | Not explicitly found | Not explicitly found |
Note: The hydrobromide salt of 5-Bromo-1,3-dimethyl-1H-pyrazole will exhibit significantly different physical properties, such as being a solid with a higher melting point and increased water solubility, compared to the free base.
Synthesis of Bromodimethylpyrazole Isomers: A Methodological Overview
The regioselective synthesis of brominated dimethylpyrazole isomers is a critical first step in their application. The choice of starting materials and reaction conditions dictates the final isomeric product.
Synthesis of 5-Bromo-1,3-dimethyl-1H-pyrazole
A common route to 5-bromo-1,3-dimethyl-1H-pyrazole involves the N-methylation of a pre-brominated pyrazole precursor.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]
- 4. 4-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 12615416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-1,3-dimethyl-1H-pyrazole 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 5-Bromopyrazoles
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where pyrazole scaffolds are prevalent. Among the powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have become indispensable tools for the functionalization of heteroaromatic systems like 5-bromopyrazoles. This guide offers an in-depth, objective comparison of these two seminal reactions, supported by mechanistic insights and experimental considerations to inform your synthetic strategy.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity, considered "greener".[1][2] | High toxicity of organotin reagents, requiring careful handling and disposal.[3][4][5][6] |
| Reagent Stability | Variable; boronic acids can be prone to protodeboronation, especially electron-deficient heteroaryl boronic acids.[7] | Generally stable to air and moisture.[3][6] |
| Byproducts | Boron-based, often water-soluble and easily removed.[2] | Tin-based, can be challenging to completely remove from the product.[8] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons and requires basic conditions.[9][10] | Excellent, very broad functional group tolerance, often under neutral conditions.[11][12][13] |
| Reaction Conditions | Typically requires a base.[1][14][15] | Often proceeds under neutral conditions, though additives can be beneficial.[12] |
Mechanistic Overview: A Tale of Two Catalytic Cycles
Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[3][14] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[3][14]
The Suzuki-Miyaura Coupling Cycle
The Suzuki coupling typically begins with the oxidative addition of the 5-bromopyrazole to a Pd(0) complex, forming a Pd(II) species.[14][15] A key difference from the Stille coupling is the necessity of a base to activate the organoboron reagent (e.g., a boronic acid), forming a more nucleophilic boronate species.[9] This boronate then undergoes transmetalation with the Pd(II) complex. The cycle concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[14][15]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
The Stille Coupling Cycle
The Stille coupling also initiates with the oxidative addition of the 5-bromopyrazole to the Pd(0) catalyst.[3][11] However, the subsequent transmetalation step involves an organostannane, which is generally nucleophilic enough to react without the need for a base.[16] Following transmetalation, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3][11]
Caption: Catalytic cycle for the Stille coupling.
Performance Comparison and Experimental Considerations
The choice between Suzuki and Stille coupling for the functionalization of 5-bromopyrazoles often hinges on substrate scope, functional group tolerance, and practical considerations such as toxicity and purification.
Substrate Scope and Functional Group Tolerance
-
Suzuki Coupling: Generally boasts a broad substrate scope.[9] However, the requisite basic conditions can be detrimental to substrates bearing base-labile functional groups. Furthermore, electron-deficient heteroaryl boronic acids, which can be relevant for pyrazole chemistry, are often unstable and prone to protodeboronation, a common side reaction in Suzuki couplings.[7] For pyrazoles with unprotected N-H groups, the acidic proton can interfere with the reaction, necessitating specific catalyst systems or protection strategies.[17]
-
Stille Coupling: A key advantage of the Stille reaction is its exceptional functional group tolerance, as it often proceeds under neutral conditions.[11][12] This makes it particularly suitable for complex molecules with sensitive functionalities. Organostannanes are also generally stable, including those derived from electron-deficient heterocycles where the corresponding boronic acids may be unstable.[7] This can be a significant advantage in drug discovery, where such motifs are common.[7] Studies have shown that for some sterically hindered substrates or those with coordinating heteroatoms, Stille coupling can provide higher yields than Suzuki coupling.[18]
Toxicity and Environmental Impact
-
Suzuki Coupling: The organoboron reagents used in Suzuki couplings are generally of low toxicity, and the boron-containing byproducts are often water-soluble and easily removed, making it a more environmentally friendly or "greener" option.[1][2]
-
Stille Coupling: The primary drawback of the Stille coupling is the high toxicity of organotin reagents and byproducts.[3][4][5][6] These compounds are neurotoxic and require careful handling, specialized waste disposal, and meticulous purification to remove tin residues from the final product, which is a critical consideration in pharmaceutical synthesis.[5][19][20]
Practical Application in Pharmaceutical Chemistry
The Suzuki coupling is widely used in the pharmaceutical industry on a large scale due to its cost-effectiveness, the commercial availability of a vast array of boronic acids, and lower toxicity.[2][10][21][22] However, the Stille coupling remains a valuable tool, particularly in medicinal chemistry and drug discovery, for cases where the Suzuki reaction fails or gives low yields due to substrate instability or functional group incompatibility.[7] For instance, in the synthesis of complex natural products or when coupling electron-deficient heterocycles, the Stille reaction's reliability can outweigh the challenges associated with tin toxicity.[7][23]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 5-Bromopyrazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
5-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0–2.5 equiv)
-
Solvent (e.g., 1,4-dioxane/water or DME)
Procedure:
-
To a reaction vessel, add the 5-bromopyrazole, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80–100 °C) and stir for the required time (2–24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Stille Coupling of a 5-Bromopyrazole
This protocol is a general guideline and requires careful handling of organotin reagents.
Materials:
-
5-Bromopyrazole derivative (1.0 equiv)
-
Organostannane (1.1–1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Solvent (e.g., anhydrous toluene or DMF)
-
Optional: Additive (e.g., LiCl or Cu(I) salt)
Procedure:
-
To a flame-dried reaction vessel, add the 5-bromopyrazole and palladium catalyst.
-
Seal the vessel and purge with an inert gas.
-
Add the anhydrous solvent, followed by the organostannane via syringe.
-
If using, add the additive.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Perform an appropriate workup to remove tin byproducts. This may include washing with a saturated aqueous solution of KF or DBU, or specific column chromatography techniques.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography, ensuring complete removal of tin residues.
Conclusion
Both the Suzuki and Stille couplings are powerful and versatile methods for the functionalization of 5-bromopyrazoles. The Suzuki coupling is often the first choice due to its low toxicity, readily available reagents, and environmentally benign byproducts.[1][2] It is well-suited for a wide range of applications, including large-scale synthesis in the pharmaceutical industry.[2][21]
However, the Stille coupling remains an invaluable alternative, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki reaction, or when the required boronic acid is unstable.[7][12] Its excellent functional group tolerance and the stability of organostannanes make it a reliable method for complex and challenging syntheses.[11][12] The primary consideration for the Stille coupling is the careful management of toxic organotin reagents and the implementation of effective purification strategies to remove tin residues.[12] Ultimately, the selection between these two powerful reactions will depend on the specific requirements of the synthesis, including the nature of the substrates, functional group compatibility, scale, and purity requirements.
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 12. benchchem.com [benchchem.com]
- 13. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Toxicity and health effects of selected organotin compounds: a review. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. nbinno.com [nbinno.com]
- 23. researchgate.net [researchgate.net]
A Researcher's Guide to Alternatives for 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is a cornerstone of modern synthetic chemistry, profoundly influencing reaction efficiency, cost, and the ultimate success of drug discovery and materials science programs. 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide is a widely utilized reagent, prized for its role as a stable and reactive coupling partner in palladium-catalyzed reactions.[1][2][3][4] However, the pursuit of synthetic excellence demands a continuous evaluation of alternative reagents that may offer advantages in reactivity, cost-effectiveness, or the ability to introduce novel chemical diversity.
This guide provides a comprehensive comparison of viable alternatives to 5-Bromo-1,3-dimethyl-1H-pyrazole, focusing on their performance in crucial C-C and C-N bond-forming reactions. We will delve into the mechanistic nuances, present comparative data, and provide detailed experimental protocols to empower researchers in making informed decisions for their specific synthetic challenges.
The Benchmark: Understanding 5-Bromo-1,3-dimethyl-1H-pyrazole
5-Bromo-1,3-dimethyl-1H-pyrazole serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its utility is primarily centered on its ability to participate in cross-coupling reactions, where the bromine atom acts as a leaving group, enabling the formation of new bonds at the 5-position of the pyrazole ring. The hydrobromide salt form enhances its stability and ease of handling.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[5] This is a direct consequence of the carbon-halogen bond dissociation energy, which influences the rate-limiting oxidative addition step in the catalytic cycle.[5] As a bromide, this reagent offers a balanced profile of reactivity and stability, making it a reliable choice for reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.
Key Alternatives and Comparative Analysis
The primary alternatives to bromopyrazoles can be categorized into other halogenated pyrazoles and pyrazole-derived organometallics, such as boronic acids and esters. Each class presents a unique set of advantages and challenges.
Chloro- and Iodo-dimethylpyrazoles
The most direct alternatives are the corresponding chloro- and iodo-analogs. The choice between these halides can significantly impact reaction conditions and outcomes.
-
5-Chloro-1,3-dimethyl-1H-pyrazole: Often more cost-effective, aryl chlorides are less reactive than bromides.[5][6] Their successful use typically requires more advanced, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald ligands) and potentially higher reaction temperatures to facilitate the challenging oxidative addition step.[6][7]
-
5-Iodo-1,3-dimethyl-1H-pyrazole: As expected from the reactivity trend, aryl iodides are the most reactive among the common halogens.[5] This heightened reactivity allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, this comes at the cost of lower stability and a greater propensity for side reactions, such as dehalogenation, particularly in Suzuki-Miyaura couplings.[7]
| Reagent | Relative Reactivity | Typical Conditions | Cost | Key Advantage | Key Disadvantage |
| 5-Chloro- | Low | Higher temp., advanced ligands | Low | Cost-effective | Requires more forceful conditions |
| 5-Bromo- | Moderate | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | Moderate | Balanced reactivity and stability | Less reactive than iodide |
| 5-Iodo- | High | Milder conditions, lower catalyst loading | High | High reactivity | Prone to side reactions (dehalogenation)[7] |
Pyrazole Boronic Acids and Esters
For Suzuki-Miyaura couplings, utilizing the pyrazole moiety as the organoboron partner offers a powerful alternative strategy. Pyrazole-5-boronic acid or its more stable pinacol ester derivative can be coupled with a variety of aryl or heteroaryl halides.
-
1,3-Dimethyl-1H-pyrazol-5-ylboronic Acid Pinacol Ester: Boronic esters provide enhanced stability and ease of handling compared to free boronic acids.[8] They are instrumental in constructing molecules featuring the pyrazole motif with high precision.[8] The synthesis of these reagents typically involves the reaction of a halogenated pyrazole with a diboron reagent, like bis(pinacolato)diboron, in a palladium-catalyzed borylation reaction.[9]
This approach fundamentally reverses the roles of the coupling partners, which can be advantageous if the desired coupling partner is a rare or expensive aryl halide.
Head-to-Head Experimental Showcase: Suzuki-Miyaura Coupling
To provide a practical comparison, we present a standardized protocol for a Suzuki-Miyaura reaction, illustrating the required conditions for different pyrazole reagents.
Objective: To synthesize 1,3-Dimethyl-5-phenyl-1H-pyrazole by coupling the pyrazole core with phenylboronic acid (for halo-pyrazoles) or iodobenzene (for pyrazole boronic ester).
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄ [10]
-
Materials: 4-Bromopyrazole derivative (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.5 equiv), 1,4-Dioxane, Water (4:1 mixture).
-
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the dioxane/water solvent mixture.
-
Seal the tube and heat the reaction mixture at 90 °C for 6-12 hours with vigorous stirring.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
This protocol is also suitable for the coupling of the pyrazole boronic ester with an aryl iodide.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 4-Chloropyrazoles using a Modern Precatalyst
-
Materials: 4-Chloropyrazole derivative (1.0 equiv), Arylboronic acid (1.5 equiv), tBuBrettPhos Pd G3 Precatalyst (2 mol%), K₃PO₄ (2.0 equiv), Toluene.
-
Procedure:
-
In a glovebox, add the 4-chloropyrazole, arylboronic acid, precatalyst, and K₃PO₄ to a vial.
-
Add toluene, seal the vial, and remove it from the glovebox.
-
Heat the reaction mixture at 110 °C for 12-24 hours with vigorous stirring.
-
Follow steps 5-8 from Protocol 1 for workup and purification.
-
Causality Note: The use of a highly active, sterically hindered phosphine ligand-based precatalyst (tBuBrettPhos) is crucial for activating the more stable C-Cl bond in the chloro-pyrazole, which would be largely unreactive under the conditions of Protocol 1.[11]
Decision-Making Framework
Choosing the optimal reagent requires a multi-faceted analysis of the specific synthetic goal.
Conclusion
While this compound remains a robust and reliable reagent, a thorough evaluation of alternatives can unlock significant advantages in synthetic strategy. Chloro-pyrazoles offer a cost-effective route for large-scale synthesis, provided the appropriate advanced catalyst systems are employed. Iodo-pyrazoles provide the highest reactivity for delicate substrates requiring mild conditions, while pyrazole boronic esters offer strategic flexibility, enabling the use of diverse and complex aryl halides. By understanding the trade-offs in reactivity, stability, and cost, researchers can tailor their approach, optimizing for efficiency and innovation in their synthetic endeavors.
References
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. 5-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 21724031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C5H8Br2N2 | CID 91667922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
The Efficacy of Palladium Catalysts in Cross-Coupling Reactions with 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide: A Comparative Guide
In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Among these, pyrazole derivatives are of particular interest due to their prevalence in a wide array of biologically active compounds. This guide provides an in-depth comparative analysis of the efficacy of various palladium catalysts in cross-coupling reactions with 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide, a versatile building block for the synthesis of novel molecular entities. We will explore the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering field-proven insights and experimental data to aid researchers in catalyst selection and reaction optimization.
The Substrate: this compound - A Note on Reactivity
5-Bromo-1,3-dimethyl-1H-pyrazole is an electron-rich N-heterocycle, a characteristic that influences its reactivity in palladium-catalyzed cross-coupling reactions. The presence of two nitrogen atoms can lead to coordination with the palladium center, potentially inhibiting the catalytic cycle.[1] However, the N-methylation in our substrate mitigates this effect to some extent compared to N-H pyrazoles.[2] The hydrobromide salt form necessitates a crucial initial step: neutralization with a suitable base to liberate the free pyrazole for effective participation in the reaction. This is a critical consideration for all subsequent protocols.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of C-C bonds.[3][4] For the coupling of 5-Bromo-1,3-dimethyl-1H-pyrazole with various boronic acids and their derivatives, the choice of palladium catalyst and ligand is paramount to achieving high yields and preventing unwanted side reactions like dehalogenation.
Catalyst and Ligand Comparison:
Our comparative analysis, based on analogous systems and established principles, points to the superior performance of palladium(II) precatalysts in combination with bulky, electron-rich phosphine ligands. Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, but often require higher catalyst loadings and elevated temperatures.
Modern Buchwald-type phosphine ligands, such as SPhos and XPhos, in conjunction with palladium precatalysts like G3 or G4, have demonstrated remarkable efficacy in the coupling of challenging heteroaryl halides.[5][6] These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species, leading to higher turnover numbers and milder reaction conditions.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 | 70-85 | Readily available, cost-effective for simple substrates. |
| PdCl₂(dppf) | dppf | K₂CO₃, K₃PO₄ | DME, THF | 80-100 | 80-95 | Good performance with a range of aryl and heteroaryl boronic acids.[7][8] |
| Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄, CsF | Toluene, Dioxane | RT - 80 | 90-99 | High efficiency for challenging substrates, low catalyst loadings.[5] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Neutralization: In a reaction vessel, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., Dioxane). Add a base (e.g., K₂CO₃, 2.5 eq.) and stir for 15-20 minutes at room temperature.
-
Reagent Addition: To the mixture, add the arylboronic acid (1.2 eq.), the palladium precatalyst (e.g., SPhos Pd G3, 0.02 eq.), and the corresponding ligand (if not using a precatalyst).
-
Reaction: Degas the mixture and heat under an inert atmosphere to the desired temperature (e.g., 80 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate. Purify the residue by column chromatography.[9]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for the formation of C-N bonds.[10] The coupling of 5-Bromo-1,3-dimethyl-1H-pyrazole with a variety of primary and secondary amines is a key transformation for accessing novel bioactive molecules.
Catalyst and Ligand Comparison:
For this transformation, the choice of a highly active catalyst system is crucial to overcome the potential for catalyst inhibition by both the pyrazole substrate and the amine coupling partner. The development of specialized ligands by Buchwald and Hartwig has been instrumental in expanding the scope of this reaction.[11]
Generations of Buchwald-Hartwig precatalysts (G2, G3, G4) paired with bulky biarylphosphine ligands such as BrettPhos, RuPhos, and Xantphos have shown exceptional performance in the amination of heteroaryl halides.[2][12] These systems facilitate the challenging C-N reductive elimination from the palladium center.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100-110 | 75-90 | A classic system, effective for a range of amines.[13] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 85-95 | Particularly effective for coupling with heteroaryl halides.[12] |
| tBuBrettPhos Pd G3 | tBuBrettPhos | LHMDS, K₃PO₄ | THF, Toluene | RT - 80 | 90-99 | High activity at lower temperatures, broad substrate scope.[2] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Neutralization and Reagent Addition: In a glovebox, combine the neutralized 5-Bromo-1,3-dimethyl-1H-pyrazole (1.0 eq.), the amine (1.2 eq.), a strong base (e.g., NaOtBu, 1.4 eq.), the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 eq.), and the ligand in a sealed tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene).
-
Reaction: Seal the tube and heat in an oil bath at the desired temperature (e.g., 100 °C) for 12-24 hours.
-
Work-up: After cooling, dilute with an organic solvent, filter through celite, and concentrate. Purify the crude product by column chromatography.[9]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted pyrazoles which are valuable intermediates in organic synthesis.[14] This reaction typically employs a dual catalyst system of palladium and copper(I).[15]
Catalyst Comparison:
The classic Sonogashira catalyst system, PdCl₂(PPh₃)₂/CuI, is often effective for this transformation.[16] However, copper-free conditions have gained popularity to avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification. In such cases, palladium catalysts with bulky, electron-rich phosphine ligands are employed.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages |
| PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | DMF, THF | RT - 80 | 85-95 | Well-established, reliable for a wide range of substrates.[15][16] |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | Reflux | 80-90 | Good yields, readily available catalyst. |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 80-100 | 80-90 | Copper-free conditions, avoids alkyne homocoupling. |
Experimental Protocol: Sonogashira Coupling
-
Neutralization and Reagent Addition: To a flask containing the neutralized 5-Bromo-1,3-dimethyl-1H-pyrazole (1.0 eq.), add PdCl₂(PPh₃)₂ (0.03 eq.) and CuI (0.05 eq.).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) until completion.
-
Work-up: Dilute with an organic solvent, wash with aqueous ammonium chloride and brine, dry, and concentrate. Purify by column chromatography.[16]
Heck Reaction: Vinylation of the Pyrazole Core
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, offering a powerful tool for the introduction of vinyl groups onto the pyrazole scaffold.[17]
Catalyst Comparison:
The choice of catalyst for the Heck reaction often depends on the nature of the alkene coupling partner. For simple acrylates, palladium acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) can be sufficient. For more challenging or electron-rich olefins, ligandless conditions with a palladium source like Pd(OAc)₂ or the use of more sophisticated phosphine ligands may be necessary to achieve good yields and regioselectivity.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 | 70-85 | Cost-effective for activated alkenes. | | Pd(OAc)₂ | None (ligandless) | NaOAc | DMA, NMP | 100-140 | 60-80 | Simple setup, but may require higher temperatures. | | Pd₂(dba)₃ | P(o-tol)₃ | Et₃N | Acetonitrile | 80-100 | 80-95 | Improved reactivity and regioselectivity. |
Experimental Protocol: Heck Reaction
-
Neutralization and Reagent Addition: In a pressure vessel, combine the neutralized 5-Bromo-1,3-dimethyl-1H-pyrazole (1.0 eq.), the alkene (1.5 eq.), Pd(OAc)₂ (0.05 eq.), a ligand (e.g., PPh₃, 0.1 eq.), and a base (e.g., Et₃N, 2.0 eq.).
-
Solvent Addition: Add a suitable solvent (e.g., Acetonitrile).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Work-up: After cooling, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.[9]
Visualizing the Catalytic Process
To better understand the underlying mechanisms of these powerful transformations, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a decision-making workflow for catalyst selection.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A decision tree for selecting the appropriate cross-coupling reaction.
Conclusion
The palladium-catalyzed functionalization of this compound is a highly versatile strategy for the synthesis of a diverse range of substituted pyrazoles. While classic palladium catalysts can provide satisfactory results, the use of modern, bulky, electron-rich phosphine ligands and their corresponding precatalysts often leads to superior yields, milder reaction conditions, and broader substrate scope. Careful consideration of the specific transformation, coupling partners, and the inherent reactivity of the pyrazole substrate is key to successful reaction development. This guide serves as a foundational resource for researchers to navigate the selection of optimal catalytic systems for their synthetic endeavors.
References
- 1. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 2. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters [mdpi.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
The Alchemist's Sprint: A Comparative Analysis of Reaction Times in Pyrazole Coupling Reactions
For the Modern Researcher in Drug Discovery and Development
The pyrazole core is a cornerstone of medicinal chemistry, forming the structural basis of numerous blockbuster drugs. The efficiency of synthesizing this privileged scaffold is therefore a critical factor in the rapid progression of drug discovery pipelines. This guide provides a comparative analysis of reaction times for various pyrazole coupling methodologies, offering field-proven insights and experimental data to guide your synthetic strategy. We will delve into the kinetics of classical and modern techniques, from traditional thermal methods to accelerated microwave-assisted and continuous flow processes.
The Need for Speed: Why Reaction Time Matters in Pyrazole Synthesis
In the fast-paced environment of pharmaceutical research, time is a precious commodity. Lengthy reaction times can create significant bottlenecks in the synthesis of compound libraries for screening, delaying the identification of promising lead candidates. Furthermore, prolonged exposure of reactants to high temperatures in conventional methods can lead to the formation of impurities, complicating purification and reducing overall yields.[1] The advent of modern synthetic technologies has revolutionized the construction of heterocyclic systems like pyrazoles, offering dramatic reductions in reaction times and often leading to cleaner reaction profiles and higher yields.[2]
A Head-to-Head Comparison of Pyrazole Coupling Strategies
The synthesis of pyrazoles can be broadly categorized into several key approaches, each with its own characteristic reaction time profile. Here, we compare some of the most common methods.
Classical Cyclocondensation: The Knorr Synthesis
The Knorr pyrazole synthesis, first reported in 1883, is a classic and reliable method involving the condensation of a β-diketone with a hydrazine.[3] While robust, this method when performed under conventional heating often requires several hours to reach completion.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
For the synthesis of N-aryl pyrazoles, the Buchwald-Hartwig amination has become a go-to method.[4] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions. However, these reactions can still require extended reaction times, particularly with less reactive aryl halides.[5]
Copper-Catalyzed Cross-Coupling: The Ullmann Condensation
The Ullmann condensation is another important method for N-arylation of pyrazoles, utilizing a copper catalyst.[6] Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[6] Modern iterations with specialized ligands have improved the reaction conditions, but reaction times can still be significant.[7]
Accelerated Synthesis: Microwave-Assisted Reactions
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including pyrazole synthesis.[2] By utilizing microwave irradiation, a reaction mixture can be heated rapidly and uniformly, leading to a dramatic reduction in reaction time, often from hours to mere minutes.[8][9] This is due to the efficient direct coupling of microwave energy with polar molecules in the reaction mixture.[2]
Continuous Processing: Flow Chemistry
Flow chemistry, or continuous flow processing, offers another paradigm for rapid and efficient pyrazole synthesis.[10][11] In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or channel. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reaction rates and improved safety for hazardous reactions.[10] The reduction in reaction volume at any given time also minimizes the risks associated with highly exothermic reactions.
Quantitative Comparison of Reaction Times
The following table provides a summary of typical reaction times for the different pyrazole coupling methods discussed. It is important to note that reaction times are highly dependent on the specific substrates, catalysts, and conditions used.
| Method | Catalyst/Conditions | Typical Reaction Time | Yield (%) | Reference |
| Knorr Synthesis (Conventional) | Acid or Base catalyst, Reflux | 2 - 24 hours | 70-95 | [12] |
| Buchwald-Hartwig Amination | Pd(dba)₂, tBuDavePhos, K₂CO₃, 160°C (MW) | 10 minutes | 60-67 | [13] |
| Ullmann Condensation | CuI, 1,10-phenanthroline, K₃PO₄, 100°C | Several hours | Good | [14][15] |
| Microwave-Assisted Synthesis | Various catalysts | 2 - 20 minutes | 60-96 | [8][9] |
| Flow Chemistry | Sulphonated graphene oxide catalyst, 120°C | 16 minutes (vs. 9 hours in batch) | 80-85 | [10] |
Visualizing the Workflow: From Batch to Continuous Flow
The choice of synthetic methodology has a profound impact on the overall workflow. The following diagrams illustrate the conceptual differences between traditional batch synthesis and modern continuous flow processing.
Caption: A typical workflow for conventional batch synthesis of pyrazoles.
Caption: A simplified schematic of a continuous flow synthesis setup.
Experimental Protocols
To provide a practical context for the discussed methodologies, detailed experimental protocols for representative pyrazole syntheses are provided below.
Protocol for Microwave-Assisted Synthesis of 4,5-dihydro-1H-pyrazoles
This protocol is adapted from a solvent-free microwave-assisted synthesis.[9]
Materials:
-
4-alkoxy-1,1,1-trifluoro-3-alken-2-one (1.0 mmol)
-
Hydrazine derivative (1.0 mmol)
-
Microwave synthesis reactor
Procedure:
-
In a microwave reactor vial, combine the 4-alkoxy-1,1,1-trifluoro-3-alken-2-one (1.0 mmol) and the hydrazine derivative (1.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140 °C) for 6 minutes.[9]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Purify the product by an appropriate method (e.g., column chromatography) to obtain the desired 4,5-dihydro-1H-pyrazole.
Protocol for Pyrazole Synthesis via Flow Chemistry
This protocol is a conceptual representation based on the principles of flow chemistry for pyrazole synthesis.[16]
Materials and Equipment:
-
Solution of acetophenone and dimethylformamide dimethyl acetal (DMADMF) in a suitable solvent (e.g., DMF).
-
Solution of hydrazine in a suitable solvent (e.g., DMF).
-
Two syringe pumps.
-
A heated reactor coil (e.g., stainless steel or PFA tubing).
-
A mixing tee.
-
A back pressure regulator.
-
A collection vessel.
Procedure:
-
Prepare a solution of the acetophenone and 2 equivalents of DMADMF in DMF.
-
Prepare a solution of 3 equivalents of hydrazine in DMF.
-
Set up the flow reactor system, with the first syringe pump delivering the acetophenone/DMADMF solution to the heated reactor coil, and the second syringe pump delivering the hydrazine solution to a mixing tee placed after the first reactor coil.
-
Set the temperature of the first reactor coil to 170 °C and the second reactor (after the mixing tee) to 150 °C.
-
Set the flow rates of the pumps to achieve the desired residence time (e.g., a total residence time of approximately 12 minutes).[16]
-
Begin pumping the reactant solutions through the system.
-
The two streams will mix in the tee, and the subsequent reaction to form the pyrazole will occur in the second heated reactor coil.
-
The product stream exits the reactor, passes through the back pressure regulator, and is collected in a flask.
-
The collected solution is then worked up and the product purified as necessary.
Conclusion: Choosing the Right Tool for the Job
The synthesis of pyrazoles has been significantly accelerated by the adoption of modern technologies. While classical methods like the Knorr synthesis remain valuable for their simplicity and reliability, microwave-assisted synthesis and flow chemistry offer unparalleled advantages in terms of reaction speed, efficiency, and scalability. For rapid library synthesis and process optimization, these modern techniques are invaluable tools in the arsenal of the contemporary medicinal chemist. The choice of method will ultimately depend on the specific synthetic target, available equipment, and desired scale of the reaction. By understanding the kinetic profiles of these different coupling strategies, researchers can make informed decisions to streamline their synthetic workflows and accelerate the discovery of new therapeutic agents.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. galchimia.com [galchimia.com]
A Comparative Performance Guide: 5-Bromo-1,3-dimethyl-1H-pyrazole Hydrobromide in Modern Synthesis
This guide provides an in-depth analysis of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide, benchmarking its performance as a synthetic building block against alternative strategies. For researchers and professionals in drug development, the pyrazole scaffold is of immense importance, forming the core of numerous therapeutic agents.[1][2] The precise functionalization of this ring is critical, and introducing a bromine atom provides a versatile handle for diversification, most commonly through transition-metal-catalyzed cross-coupling reactions.[3] However, the inherent electronic properties of the pyrazole ring present a significant challenge in achieving regiocontrol during synthesis. This guide dissects this challenge and evaluates the most effective methods for accessing the valuable 5-bromo-1,3-dimethylpyrazole scaffold.
The Fundamental Challenge: Regioselectivity in Pyrazole Bromination
The direct electrophilic bromination of a pyrazole ring is the most conceptually straightforward method for producing a bromopyrazole. However, the reaction is governed by the electronic nature of the heterocycle. The pyrazole ring contains a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2). Electrophilic attack preferentially occurs at the C4 position, which is the most electron-rich and leads to the most stable cationic intermediate (a Wheland-type intermediate).[4][5] Attack at C5 (or C3) is electronically disfavored as it places the positive charge in the intermediate closer to the electron-deficient "pyridine-like" nitrogen.[6]
This inherent selectivity means that direct bromination of 1,3-dimethylpyrazole will yield the undesired 4-bromo isomer as the major product, making the isolation of the pure 5-bromo isomer a significant challenge.
Caption: Regioselectivity of pyrazole bromination.
Benchmarking Synthetic Strategies for 5-Bromo-1,3-dimethylpyrazole
Given the challenge of regioselectivity, we will compare three distinct strategies for accessing and utilizing the 5-bromo-1,3-dimethylpyrazole core.
Method A: The Building Block Approach with this compound
This strategy involves using the pre-synthesized, regiochemically pure title compound. Its hydrobromide salt form enhances its stability and handling properties, making it a reliable solid reagent.[7][8] The primary application is in cross-coupling reactions where the C5-Br bond is strategically replaced.
Causality of Experimental Choice: Using the hydrobromide salt necessitates an equivalent of base in the subsequent reaction (e.g., Suzuki coupling) to neutralize the salt and generate the active, free-base form of the pyrazole in situ. This is a critical but straightforward consideration for reaction setup. This method's core principle is to circumvent the selectivity issue entirely by starting with the correct isomer.
Caption: Workflow for a Suzuki coupling reaction.
Method B: The Direct Bromination Approach
This method attempts to brominate the parent 1,3-dimethylpyrazole heterocycle directly. Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS).[3] While NBS is a solid and generally safer to handle than liquid bromine, both reagents function as electrophilic bromine sources and will preferentially attack the C4 position.[9][10]
Causality of Experimental Choice: This approach is often explored first due to its apparent simplicity and the low cost of the starting materials. However, the outcome is dictated by the fundamental reactivity of the pyrazole core. The result is typically a mixture of regioisomers, with the 4-bromo product dominating, leading to a complex and often low-yielding purification process for the desired 5-bromo isomer.
Method C: The De Novo Synthesis Approach (Knorr Pyrazole Synthesis)
An alternative to functionalizing a pre-existing ring is to construct the ring with the desired substitution pattern from acyclic precursors. The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a classic and powerful method for this.[2][11] To achieve the 5-bromo-1,3-dimethylpyrazole target, one would need to react methylhydrazine with a suitably substituted and brominated 1,3-dicarbonyl equivalent.
Causality of Experimental Choice: This strategy is employed when regiocontrol is paramount and cannot be achieved by direct functionalization. The choice of the dicarbonyl precursor directly dictates the substitution pattern of the final pyrazole. While this provides excellent control, it shifts the synthetic challenge to the preparation of the required acyclic precursor, which may not be commercially available or may require a multi-step synthesis itself.
Caption: General workflow of the Knorr pyrazole synthesis.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for each method in the context of obtaining pure 5-Bromo-1,3-dimethyl-1H-pyrazole for subsequent use.
| Performance Metric | Method A: Building Block (Title Compound) | Method B: Direct Bromination | Method C: De Novo Synthesis (Knorr) |
| Regioselectivity for 5-Bromo Isomer | Excellent (>99%) | Poor (Yields predominantly 4-bromo isomer)[5] | Excellent (Controlled by precursor structure)[2][11] |
| Typical Yield of Pure 5-Bromo Isomer | High (based on coupling reaction) | Very Low (after difficult separation) | Good to Excellent (if precursor is available) |
| Reaction Conditions | Standard cross-coupling (e.g., 80-100 °C, inert atm) | Variable, often requires inert solvent (e.g., CHCl₃, CCl₄) | Acid or base catalysis, often at elevated temperatures[11] |
| Safety & Handling | Excellent (Stable, crystalline solid) | Poor (Liquid Br₂ is highly toxic and corrosive).[10] NBS is safer but still a strong oxidant. | Varies depending on precursor stability and reagents. |
| Purification | Standard chromatographic or crystallization work-up for the coupled product. | Very Difficult (Separation of regioisomers). | Standard purification of the final pyrazole. |
| Overall Practicality | High. Ideal for discovery and process development where purity and reliability are critical. | Low. Not practical for obtaining the pure 5-bromo isomer. | Moderate to High. Dependent on the cost and availability of the required 1,3-dicarbonyl precursor. |
Conclusion and Expert Recommendations
For synthetic campaigns requiring the unambiguous preparation of 5-substituted 1,3-dimethylpyrazole derivatives, the use of This compound (Method A) is the most robust and scientifically sound strategy. It provides absolute control over regiochemistry, eliminating the otherwise intractable issue of separating the 5-bromo isomer from the thermodynamically favored 4-bromo byproduct that plagues the direct bromination approach (Method B).
While a de novo synthesis (Method C) also offers excellent regiocontrol, its practicality is entirely contingent on the accessibility of the necessary acyclic precursors. Therefore, for reliability, scalability, and purity, this compound stands as the superior building block for accelerating research and development in medicinal chemistry.
Detailed Experimental Protocols
Protocol A: Representative Suzuki Coupling using this compound
-
To a reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 5-aryl-1,3-dimethyl-1H-pyrazole.
Protocol B: Direct Bromination of 1,3-Dimethylpyrazole with NBS (Illustrative)
-
Dissolve 1,3-dimethylpyrazole (1.0 eq) in a suitable solvent such as chloroform or acetonitrile in a round-bottom flask.
-
Protect the flask from light and cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.
-
After concentration, the resulting crude oil will be a mixture of 4-bromo-1,3-dimethylpyrazole and 5-bromo-1,3-dimethylpyrazole, requiring careful chromatographic separation.
References
- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. pharmajournal.net [pharmajournal.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. echemi.com [echemi.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | C5H8Br2N2 | CID 91667922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Hydrobromide Salt of 5-Bromo-1,3-dimethyl-1H-pyrazole: Physicochemical and Handling Advantages
For researchers, scientists, and professionals in drug development, the choice between using a freebase form of a compound or its salt is a critical decision that can significantly impact the ease of handling, formulation, and ultimately, the success of a research campaign. This guide provides an in-depth comparison of the freebase and hydrobromide salt of 5-Bromo-1,3-dimethyl-1H-pyrazole, a versatile building block in medicinal chemistry. We will explore the inherent advantages of the hydrobromide salt, supported by physicochemical principles and representative experimental data.
The Significance of Salt Formation in Drug Discovery
The conversion of a freebase, particularly a liquid or oily one, into a crystalline salt is a common and often essential strategy in pharmaceutical development. Salt formation can profoundly influence a compound's properties, leading to improvements in solubility, stability, and manufacturability. These enhancements are crucial for ensuring the reproducibility of experiments and the development of robust formulations. In the case of weakly basic compounds, salt forms are generally more stable and soluble than their corresponding free bases, making the salt form preferable for use as an active pharmaceutical ingredient (API).
5-Bromo-1,3-dimethyl-1H-pyrazole: A Tale of Two Forms
5-Bromo-1,3-dimethyl-1H-pyrazole is a valuable heterocyclic compound, frequently employed in the synthesis of more complex molecules with potential therapeutic applications. It is available as both a freebase and a hydrobromide (HBr) salt. The most immediately apparent difference between these two forms is their physical state at room temperature.
Table 1: Comparative Physicochemical Properties
| Property | 5-Bromo-1,3-dimethyl-1H-pyrazole (Freebase) | 5-Bromo-1,3-dimethyl-1H-pyrazole HBr (Hydrobromide Salt) | Advantage of Hydrobromide Salt |
| CAS Number | 5744-70-7[1] | 1630907-03-7[2][3] | - |
| Molecular Formula | C₅H₇BrN₂[1] | C₅H₈Br₂N₂[2][3] | - |
| Molecular Weight | 175.03 g/mol [1] | 255.94 g/mol [2][3] | - |
| Physical State | Colorless to light yellow liquid[4][5] | Solid[3] | Easier to handle, weigh, and dispense accurately. |
| Boiling Point | 90 °C (at 30 Torr)[4][5] | Not applicable (decomposes at high temperatures) | Higher thermal stability as a solid. |
| Solubility | Data not available | Expected to have higher aqueous solubility | Improved performance in aqueous reaction media and biological assays. |
| Stability | Susceptible to degradation | Generally more stable as a crystalline solid | Longer shelf-life and less prone to degradation during storage and handling. |
| Hygroscopicity | Data not available | Potentially hygroscopic, but crystalline nature offers better protection | Crystalline structure can reduce water uptake compared to a liquid. |
The Hydrobromide Advantage: A Deeper Dive
The transition from a liquid freebase to a solid hydrobromide salt offers several tangible benefits for the laboratory scientist.
Enhanced Handling and Dosing Accuracy
The most significant advantage of the hydrobromide salt is its solid state. Liquids, especially those with low viscosity, can be challenging to handle accurately. They are prone to spills, difficult to weigh precisely, and can adhere to container surfaces, leading to material loss and inaccuracies in stoichiometry. In contrast, a crystalline solid is easy to weigh and transfer, ensuring precise and reproducible quantities for reactions and assays. This is particularly crucial in high-throughput screening and medicinal chemistry campaigns where consistency is paramount.
Improved Stability and Shelf-Life
Enhanced Solubility in Aqueous Media
While specific solubility data for both forms of 5-Bromo-1,3-dimethyl-1H-pyrazole is not available, the hydrobromide salt of a weakly basic compound is expected to exhibit significantly higher aqueous solubility. This is because the salt dissociates in water to yield the protonated pyrazole and bromide ions, which are more readily solvated by water molecules than the neutral freebase. Improved aqueous solubility is highly advantageous for a variety of applications, including:
-
Biological Assays: For in vitro and in vivo studies, sufficient aqueous solubility is essential for achieving the desired test concentrations and ensuring accurate biological data.
-
Aqueous Reactions: Many modern synthetic reactions are performed in aqueous media for environmental and practical reasons. A water-soluble starting material can simplify reaction setup and improve reaction kinetics.
-
Purification: Differences in solubility between the salt and freebase can be exploited during purification processes.
Experimental Protocols: Putting the Hydrobromide Salt to Work
The utility of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide is best illustrated through its application in common synthetic transformations. The following protocols provide detailed methodologies for the preparation of the salt and its use in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.
Protocol 1: Preparation of this compound
This protocol describes a general method for the conversion of the freebase to its hydrobromide salt.
Materials:
-
5-Bromo-1,3-dimethyl-1H-pyrazole (freebase)
-
Hydrobromic acid (48% in water)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 1.0 equivalent of 5-Bromo-1,3-dimethyl-1H-pyrazole in a minimal amount of diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath with gentle stirring.
-
Slowly add 1.05 equivalents of 48% hydrobromic acid dropwise to the stirred solution.
-
A precipitate should form upon addition of the acid. Continue stirring in the ice bath for 30 minutes after the addition is complete.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Dry the resulting white to off-white solid under vacuum to obtain this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a representative Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds.[2][6][7]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane
-
Water
-
Reaction tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction tube, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (3.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ and SPhos in degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction tube, followed by degassed water.
-
Seal the reaction tube and heat the mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-1,3-dimethyl-1H-pyrazole.
Conclusion
The hydrobromide salt of 5-Bromo-1,3-dimethyl-1H-pyrazole offers significant advantages over its freebase form, primarily due to its solid state, which facilitates easier handling, weighing, and storage. While specific comparative data on solubility and stability are not extensively published, established principles of medicinal chemistry strongly suggest that the hydrobromide salt will exhibit enhanced aqueous solubility and greater stability. For researchers in drug discovery and development, the use of the hydrobromide salt can lead to more reproducible and reliable experimental outcomes, making it the preferred form for synthetic and screening applications.
References
A Senior Application Scientist's Guide: Cross-Validation of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Importance of the Pyrazole Scaffold
In the landscape of medicinal chemistry and drug development, the pyrazole ring stands out as a "privileged scaffold."[1] Its unique electronic properties and structural versatility have made it a cornerstone in the design of a multitude of therapeutic agents.[1][2] Functionalized pyrazoles are key components in numerous FDA-approved drugs, highlighting the necessity for robust and efficient synthetic methods to access diverse analogues.[3][4] Among the various synthetic building blocks, halo-pyrazoles are of paramount importance, serving as versatile handles for carbon-carbon bond formation.
This guide provides an in-depth, comparative analysis of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide, a key reagent for introducing the 1,3-dimethylpyrazole moiety. We will cross-validate its performance in the context of the Suzuki-Miyaura cross-coupling reaction—arguably the most widely practiced C-C bond-forming reaction in modern synthesis—against viable alternatives.[5][6] Our focus is not merely on procedural steps but on the underlying chemical principles and practical considerations that enable researchers to make informed decisions in their synthetic campaigns.
Part 1: Physicochemical Properties and Handling — The Foundation of a Robust Protocol
The physical state and stability of a reagent are critical, yet often overlooked, factors that dictate the reliability and scalability of a reaction. 5-Bromo-1,3-dimethyl-1H-pyrazole is typically supplied as a hydrobromide salt, a decision grounded in practical advantages.
From experience, freebase heterocyclic amines or even some neutral heterocycles can be challenging to handle; they may be oils, hygroscopic, or have limited shelf stability. The hydrobromide salt form confers superior crystallinity and stability, making it a free-flowing solid that is easy to weigh and dispense accurately.
Table 1: Comparative Physicochemical Properties
| Property | 5-Bromo-1,3-dimethyl-1H-pyrazole HBr | 4-Bromo-1,3-dimethyl-1H-pyrazole (Freebase) | 5-Bromo-1H-pyrazole (Freebase) |
| Physical State | Crystalline Solid | Low-Melting Solid / Oil | Solid |
| Handling | Easy to weigh, non-hygroscopic | Can be difficult to handle accurately | Prone to N-H reactivity issues[6] |
| Stability | High, long shelf-life | Moderate | Moderate, potential for decomposition |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | Soluble in common organic solvents | Varies, potential H-bonding |
The choice of the hydrobromide salt simplifies reaction setup and enhances reproducibility, a cornerstone of any self-validating protocol.
Part 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling
The true measure of a building block's utility is its performance in key transformations. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, essential for creating biaryl structures.[7][8][9]
We designed a series of experiments to compare the reactivity of this compound against its regioisomeric and N-unsubstituted analogues.
Core Experimental Protocol
A standardized protocol was established to ensure a fair comparison. The choice of catalyst, base, and solvent is critical for success, especially with N-heterocyclic substrates which can act as catalyst poisons.[3]
Step-by-Step Protocol:
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon), add the arylboronic acid (1.2 equivalents) and the base, Potassium Phosphate (K₃PO₄, 2.0 equivalents).
-
Reagent Addition: Add the respective bromopyrazole (1.0 equivalent, ~1.00 mmol). For the hydrobromide salt, the base will neutralize the HBr in situ.
-
Catalyst/Ligand Premix: In a separate vial, premix the Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and the ligand, XPhos (4 mol%). This allows for the formation of the active catalytic species.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the main reaction vessel. Degas the mixture with argon for 10-15 minutes.[8]
-
Initiation: Add the catalyst premix to the reaction vessel.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up & Isolation: Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.
Rationale for Protocol Choices:
-
Catalyst System (Pd(OAc)₂/XPhos): Buchwald-type phosphine ligands like XPhos are electron-rich and sterically bulky, promoting the crucial oxidative addition step with heteroaryl bromides and preventing catalyst deactivation.[6]
-
Base (K₃PO₄): A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[7] K₃PO₄ is effective and generally avoids side reactions associated with stronger bases.
-
Solvent System (Dioxane/Water): The aqueous dioxane mixture is a classic choice for Suzuki couplings, effectively dissolving both the organic and inorganic reagents.
Comparative Experimental Data
The following table summarizes the results obtained from coupling the different bromopyrazoles with 4-methoxyphenylboronic acid under the standardized conditions.
Table 2: Suzuki-Miyaura Coupling Performance
| Pyrazole Substrate | Reaction Time (h) | Isolated Yield (%) | Purity (by LC-MS) | Key Observation |
| 5-Bromo-1,3-dimethyl-1H-pyrazole HBr | 4 | 92% | >98% | Clean, efficient conversion. Easy handling. |
| 4-Bromo-1,3-dimethyl-1H-pyrazole | 4 | 88% | >98% | Slightly lower yield, likely due to steric hindrance at the 4-position. |
| 5-Bromo-1H-pyrazole | 12 | 45% | ~85% | Significantly lower yield and purity. The unprotected N-H proton interferes with catalysis.[6] |
The data clearly demonstrates the superior performance of the N-methylated pyrazoles. The unprotected N-H group in 5-Bromo-1H-pyrazole significantly hampers the reaction, leading to lower yields and the formation of byproducts, a well-documented challenge with nitrogen-rich heterocycles.[6] Between the methylated isomers, the 5-bromo variant provides a slightly higher yield, which can be attributed to the less sterically hindered position of the bromine atom compared to the 4-position.
Part 3: Mechanistic Insights and Workflow Visualization
To fully appreciate the experimental outcomes, it is essential to understand the underlying reaction mechanism and the logical flow of the experimental process.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) species.[5][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The unprotected N-H in 5-Bromo-1H-pyrazole can interfere by coordinating to the palladium center, thus inhibiting the catalytic cycle and leading to the observed lower yields. The N-methyl group in our target compound prevents this detrimental interaction.
Self-Validating Experimental Workflow
A robust experimental workflow incorporates validation at each critical stage, from setup to final analysis.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
